Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
Description
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Properties
IUPAC Name |
2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNULCXEIGUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539171 | |
| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95853-51-3 | |
| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- mechanism of action
An In-Depth Technical Guide on the Potential Mechanism of Action of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
Abstract
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS No. 95853-51-3) is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of various pharmaceutically active molecules, most notably famotidine, a potent histamine H₂-receptor antagonist.[1][2][3] While direct, in-depth studies on the specific mechanism of action of this intermediate are not extensively documented, its chemical architecture—comprising a guanidine moiety, a thiazole ring, and a mercaptomethyl group—provides a strong basis for postulating its potential biological activities. This guide deconstructs the molecule to analyze the contribution of each functional component, proposes potential mechanisms of action based on established pharmacology of related structures, and provides detailed experimental workflows for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of guanidino-thiazole derivatives.
Introduction and Structural Elucidation
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, is a molecule that integrates three key functional moieties known for their diverse roles in medicinal chemistry.[4][5] Its structure suggests a high potential for biological activity through various molecular interactions.
-
Guanidine Group: The guanidinium cation is a highly basic, planar, and resonance-stabilized group.[6] It is isosteric with the guanidino group of L-arginine, the natural substrate for nitric oxide synthases (NOS) and arginases. This structural mimicry is a common strategy in the design of inhibitors for these enzymes. Furthermore, its ability to form strong hydrogen bonds and salt bridges allows it to interact with anionic groups like carboxylates and phosphates, making it a privileged scaffold for binding to enzyme active sites and the minor groove of DNA.[7][8]
-
Thiazole Ring: The thiazole ring is a five-membered aromatic heterocycle that is a cornerstone of many FDA-approved drugs, including antimicrobials (sulfazole), antiretrovirals (ritonavir), and anticancer agents (tiazofurin).[9][10] Its aromaticity and the presence of nitrogen and sulfur heteroatoms enable a wide range of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to specific and high-affinity binding to biological targets.[11][12]
-
Mercaptomethyl Group (-CH₂SH): The thiol (mercapto) group is a potent nucleophile and a hydrogen bond donor.[13] It is known to be crucial for the activity of many enzyme inhibitors, where it can interact with metal ions (e.g., zinc in metalloenzymes) or form disulfide bonds.[14] Its presence suggests a potential for covalent or strong coordinate interactions within a target's active site.
Given this structural composition, we can hypothesize several plausible mechanisms of action for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Postulated Mechanisms of Action
Based on a structural-functional analysis, two primary, plausible mechanisms of action are proposed: inhibition of L-arginine metabolizing enzymes and antagonism of cell surface receptors.
Hypothesis 1: Inhibition of Nitric Oxide Synthase (NOS) and/or Arginase
The most direct hypothesis stems from the guanidine group's resemblance to that of L-arginine. L-arginine is the sole substrate for two families of enzymes with often opposing physiological roles: Nitric Oxide Synthases (NOS) and Arginases.
-
Nitric Oxide Synthases (NOS): These enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO), a critical signaling molecule in neurotransmission, vasodilation, and immune responses.[15] Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory conditions and septic shock. Guanidine derivatives frequently act as competitive inhibitors of NOS isoforms.
-
Arginases: These enzymes (Arginase I and Arginase II) hydrolyze L-arginine to urea and L-ornithine.[5] L-ornithine is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis.[4] Upregulation of arginase activity can deplete L-arginine, thereby reducing NO production, and is associated with conditions like endothelial dysfunction and immune suppression in cancer.[2]
The subject molecule could act as a competitive inhibitor at the L-arginine binding site of either or both enzyme classes. The thiazole and mercaptomethyl moieties would influence binding affinity and selectivity for the different enzyme isoforms.
Signaling Pathway: L-Arginine Metabolism
Below is a diagram illustrating the central role of L-arginine and the potential inhibitory action of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Caption: L-Arginine metabolic pathway and potential points of inhibition.
Hypothesis 2: Histamine H₂-Receptor Antagonism
The most well-documented therapeutic application of a direct derivative of this molecule is that of famotidine, a potent and selective histamine H₂-receptor antagonist.[16] Histamine H₂ receptors are G-protein coupled receptors found on the basolateral membrane of gastric parietal cells. Their activation by histamine stimulates gastric acid secretion. Famotidine and other H₂-antagonists competitively block this interaction.
It is plausible that Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- itself possesses affinity for the H₂ receptor. The guanidino-thiazole core is a known pharmacophore for H₂ antagonism.[17] While likely less potent than famotidine (which has an extended side chain optimized for receptor binding), the core structure may be sufficient to elicit a measurable antagonist effect.
Signaling Pathway: H₂ Receptor Activation
This diagram shows the histamine H₂ receptor signaling cascade and the potential antagonistic action of the compound.
Caption: Histamine H₂ receptor signaling and potential antagonism point.
Experimental Protocols for Mechanism Validation
To rigorously test the proposed mechanisms, a series of well-defined in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: NOS Inhibition Assay
This protocol measures the activity of NOS enzymes by quantifying the conversion of L-arginine to L-citrulline.
Objective: To determine if Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- inhibits the activity of iNOS, eNOS, or nNOS.
Methodology: Griess Assay for Nitrite Production
-
Cell Culture:
-
For iNOS: Culture murine macrophage cells (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFNγ, 100 U/mL) for 24 hours to induce iNOS expression.
-
For eNOS: Use human umbilical vein endothelial cells (HUVEC).
-
-
Treatment:
-
Pre-incubate the cells for 1 hour with varying concentrations of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (e.g., DMSO or saline).
-
Include a positive control inhibitor, L-NMMA (NG-monomethyl-L-arginine), a non-selective NOS inhibitor.
-
-
Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
-
Workflow: NOS Inhibition Assay
Caption: Step-by-step workflow for the NOS inhibition Griess assay.
Protocol 2: Arginase Activity Assay
This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
Objective: To determine if Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- inhibits arginase activity.
Methodology: Urea Production Assay
-
Enzyme Source:
-
Use either purified recombinant human Arginase I or Arginase II, or lysate from cells overexpressing the enzyme.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Activate the enzyme by incubating with 10 mM MnCl₂ at 55°C for 10 minutes.
-
-
Inhibition Assay:
-
In a 96-well plate, add the activated enzyme, the test compound at various concentrations, and the vehicle control.
-
Include a positive control inhibitor, such as Nω-hydroxy-nor-L-arginine (nor-NOHA).
-
Initiate the reaction by adding 50 mM L-arginine.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
-
-
Urea Detection:
-
Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 minutes.
-
Cool the plate in the dark for 10 minutes.
-
Measure absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of urea.
-
Calculate the amount of urea produced and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical IC₅₀ Values for Enzyme Inhibition
| Compound | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Arginase I IC₅₀ (µM) |
| Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- | 15.2 | > 100 | 25.8 |
| L-NMMA (Positive Control) | 2.5 | 5.1 | > 200 |
| nor-NOHA (Positive Control) | > 200 | > 200 | 0.5 |
This table presents hypothetical data to illustrate how results would be displayed. An IC₅₀ > 100 µM typically indicates weak or no activity.
Conclusion
While Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is primarily known as a synthetic precursor, its molecular structure strongly suggests inherent biological activity. The presence of guanidine, thiazole, and mercaptomethyl moieties forms a robust basis for hypothesizing its action as either an inhibitor of L-arginine metabolizing enzymes like NOS and arginase, or as an antagonist of the histamine H₂ receptor. The experimental protocols detailed in this guide provide a clear and rigorous pathway for academic and industrial researchers to investigate these potential mechanisms, thereby unlocking the therapeutic potential of this and related guanidino-thiazole scaffolds.
References
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Thiazole Ring—A Biologically Active Scaffold. (2021). MDPI. [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). ResearchGate. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). ACS Publications. [Link]
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1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). Bentham Science. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). MDPI. [Link]
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Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. [Link]
-
Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. (2019). PubMed. [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. (1999). PubMed. [Link]
-
H2-antagonists: synthesis and activity of 2-amino-5-thiazolyl derivatives. (1989). PubMed. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025). RSC Publishing. [Link]
-
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Publications. [Link]
-
SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. (n.d.). TSI Journals. [Link]
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Studies on antiulcer drugs. 7. 2-Guanidino-4-pyridylthiazoles as histamine H2-receptor antagonists with potent gastroprotective effects against nonsteroidal antiinflammatory drug-induced injury. (n.d.). PubMed. [Link]
- Synthesis of thiazole derivatives. (n.d.).
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (n.d.). ResearchGate. [Link]
-
The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. (n.d.). ResearchGate. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]
-
CAS NO : 95853-51-3 | Chemical Name : 1-(4-(Mercaptomethyl)thiazol-2-yl)guanidine. (n.d.). Pharmaffiliates. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Springer. [Link]
-
1-(4-(Mercaptomethyl)thiazol-2-yl)guanidine 95853-51-3. (n.d.). Lotusfeet Pharma. [Link]
-
Antihypertensive thiadiazoles. 2. Vasodilator activity of some 2-aryl-5-guanidino-1,3,4-thiadiazoles. (n.d.). ACS Publications. [Link]
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The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). ScienceDirect. [Link]
-
The Role of Functional Groups in Drug-Receptor Interactions. (n.d.). ResearchGate. [Link]
-
Famotidine (CAS 76824-35-6) API Manufacturer. (2025). Shabbir Chemicals. [Link]
-
Structure and numbering for 2-[4-(sulfanylmethyl)-1,3-thiazol- 2-yl]guanidine (STG). (n.d.). ResearchGate. [Link]
-
Functional Probes of Drug–Receptor Interactions Implicated by Structural Studies: Cys-Loop Receptors Provide a Fertile Testing Ground. (n.d.). PubMed Central. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). MDPI. [Link]
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Functional Group Characteristics and Roles. (n.d.). ASHP. [Link]
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Drug–Receptor Interactions. (n.d.). MSD Manual Professional Edition. [Link]
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- 17. H2-antagonists: synthesis and activity of 2-amino-5-thiazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as a famotidine intermediate
Advanced Synthesis & Process Control in Famotidine Manufacturing
Part 1: Executive Summary & Structural Dynamics
In the high-stakes landscape of API manufacturing, [4-(mercaptomethyl)-2-thiazolyl]guanidine (hereafter GMT ) represents a critical "process gate." It serves as the nucleophilic scaffold upon which the characteristic thioether linkage of Famotidine is constructed.
However, GMT is not merely a building block; it is a transient, reactive species. Its free thiol (-SH) moiety renders it highly susceptible to oxidative dimerization (forming disulfide impurities) and desulfurization. Consequently, industrial protocols rarely isolate GMT as a dry solid. Instead, it is generated in situ or handled as a stabilized salt.
The Central Thesis of this Guide: Successful utilization of GMT requires a Self-Validating Process Architecture —a workflow where the generation rate of the thiol matches its consumption rate in the subsequent coupling step, minimizing the "residence time" of the unstable free base.
Molecular Architecture
-
System: 2-aminothiazole ring functionalized with a guanidine head and a mercaptomethyl tail.
-
Reactivity: The C4-position methylene thiol is a soft nucleophile.
-
pKa: The guanidine group (pKa ~13.6) is highly basic, while the thiol (pKa ~10) requires careful pH modulation to ensure nucleophilicity without triggering base-catalyzed degradation.
Part 2: Synthetic Pathways & Mechanism
The industrial standard for synthesizing GMT relies on the Hantzsch Thiazole Synthesis followed by an Isothiouronium Hydrolysis . This route is preferred over direct mercaptan synthesis due to odor control and yield stability.
2.1 The Reaction Cascade
The synthesis proceeds in three distinct chemical phases:
-
Cyclization: Amidinothiourea reacts with 1,3-dichloroacetone to form the chloromethyl thiazole ring.
-
Substitution: The chloromethyl group is displaced by thiourea to form the isothiouronium salt (stable intermediate).
-
Hydrolysis (Activation): The salt is hydrolyzed under basic conditions to release the reactive GMT thiol.
2.2 Visualization: The Synthesis Workflow
The following diagram illustrates the chemical flow and critical control points (CCPs).
Caption: Figure 1. Step-wise synthesis of GMT showing the critical transition from stable isothiouronium salt to the reactive thiol species.
Part 3: Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of GMT (in-situ) and conversion to the cyanoethyl-derivative (a common stable downstream intermediate for Famotidine).
Safety Warning: Thiols are potent sensitizers. Work must be performed in a fume hood.
Phase A: Preparation of Isothiouronium Precursor
Note: This step creates the stable "storage" form of the molecule.
-
Charge: In a reactor, suspend 2-guanidino-4-chloromethylthiazole HCl (1.0 eq) in Ethanol (5 vol).
-
Addition: Add Thiourea (1.1 eq).
-
Reaction: Heat to reflux (78°C) for 2-3 hours.
-
Self-Validation Check: The suspension should dissolve to a clear solution, then precipitate the isothiouronium salt as the reaction progresses.
-
-
Isolation: Cool to 0-5°C. Filter the solids. Wash with cold ethanol.
Phase B: Hydrolysis & Trapping (The Critical Step)
Note: Do not isolate the free thiol. React immediately.
-
Dissolution: Suspend the Isothiouronium salt (from Phase A) in degassed water (nitrogen sparged).
-
Hydrolysis: Under Nitrogen flow, add NaOH (aq, 3.0 eq) dropwise at 0-5°C.
-
Coupling (Trapping): Immediately add 3-chloropropionitrile (1.1 eq) to the reaction vessel.
-
Completion: Stir at 10°C for 2 hours. The thiol attacks the alkyl halide to form 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanenitrile .
-
Workup: The product precipitates as the pH is adjusted to neutral. Filter and dry.
Part 4: Critical Process Parameters (CPP) & Impurity Control
Table 1 summarizes the quantitative data required to maintain process integrity.
| Parameter | Range | Rationale (Causality) |
| Reaction Temp (Hydrolysis) | 0°C – 5°C | Higher temperatures accelerate disulfide formation and hydrolysis of the guanidine group. |
| pH Control | 10.5 – 11.5 | pH < 10: Incomplete hydrolysis of isothiouronium. pH > 12: Degradation of the thiazole ring. |
| Atmosphere | Inert ( | Mandatory. Oxygen presence causes rapid dimerization to Famotidine Impurity B . |
| Stoichiometry (Thiourea) | 1.05 – 1.1 eq | Excess thiourea ensures complete conversion of the chloromethyl precursor, preventing alkyl chloride carryover (genotoxic risk). |
Impurity Profile: The Disulfide Threat
The primary degradation pathway is the oxidation of GMT to its disulfide dimer.
This dimer is chemically inert in the subsequent coupling reaction, leading to yield loss and difficult downstream purification.
Part 5: Downstream Integration (Famotidine)
Once GMT is successfully captured as the cyanoethyl intermediate (or coupled directly with the sulfamoyl-imidate in alternative routes), the path to Famotidine involves converting the nitrile/side-chain into the sulfamoyl amidine.
5.1 The Coupling Logic
The GMT thiol acts as the bridge between the heterocyclic core and the polar side chain.
Caption: Figure 2. Convergent synthesis showing the role of GMT in the final assembly of Famotidine.
Part 6: References
-
Hirata, Y., et al. (1981).[9] Guanidinothiazole compounds, process for preparation and gastric inhibiting compositions containing them.[9][10] U.S. Patent No.[7][9][10][11] 4,283,408.[9][10][11] Washington, DC: U.S. Patent and Trademark Office. Link
-
Ohishi, Y., et al. (1985). 2-Guanidinothiazoline compounds, and process for preparing them. U.S. Patent No.[7][9][10][11] 4,562,261.[12] Washington, DC: U.S. Patent and Trademark Office. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9578279, 1-[4-(mercaptomethyl)thiazol-2-yl]guanidine.Link
-
Shabbir Chemicals. (2023). Famotidine Intermediates and Impurity Profiling.[1][13][14][15]Link
-
European Pharmacopoeia (Ph.[13] Eur.). Famotidine Monograph: Impurity Standards. (Reference for Impurity B/Disulfide identification).
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Technical Guide: Solubility Profile & Handling of [4-(mercaptomethyl)-2-thiazolyl]guanidine
Executive Summary
[4-(mercaptomethyl)-2-thiazolyl]guanidine is a critical intermediate in the synthesis of histamine H2-receptor antagonists, most notably Famotidine . Its handling presents a distinct "Solubility Paradox": the molecule contains a highly polar, basic guanidine moiety (hydrophilic) anchored to a lipophilic thiazole ring, further complicated by a reactive mercapto (-SH) group prone to oxidative dimerization.
This guide addresses the solubility of this compound in organic media, distinguishing critically between its Hydrochloride Salt (the stable, commercial form) and the Free Base (the reactive species). Failure to distinguish these forms or to control the oxidation of the thiol group is the primary cause of process yield loss and "insolubility" false positives in research settings.
Physicochemical Profile & Solubility Mechanisms
To predict solubility, one must understand the competing intermolecular forces at play.
The Structural Conflict
-
Guanidine Moiety (
): A strong base that dominates the polarity profile. In its protonated (salt) form, it relies on ionic dipole interactions, necessitating high-dielectric solvents (Water, DMSO). -
Thiazole Ring: Aromatic and heterocyclic, providing limited lipophilicity.
-
Mercaptomethyl Group: The "Wild Card." While it adds weak polarity, its primary impact is chemical instability. In the presence of oxygen, it forms the disulfide dimer (Famotidine Impurity B), which has a drastically different (usually lower) solubility profile.
Solubility Landscape: Salt vs. Free Base
The following table categorizes solvent compatibility based on the physical form of the molecule.
| Solvent Class | Representative Solvents | Solubility: HCl Salt (Standard) | Solubility: Free Base | Application Logic |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High | Primary reaction media; difficult to remove. |
| Polar Protic | Methanol, Water | High | Moderate | Ideal for homogenous reactions; Methanol is the "Gold Standard" solvent. |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | Moderate/Low | Moderate | Key Crystallization Solvents. High T-dependent solubility allows cooling crystallization. |
| Ketones | Acetone, MEK | Insoluble | Low | Primary Anti-Solvent. Used to crash out the salt form. |
| Esters/Ethers | Ethyl Acetate, THF | Insoluble | Low/Moderate | Used for washing filter cakes to remove non-polar impurities. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Insoluble | Strictly for biphasic extraction of lipophilic contaminants. |
Mechanism of Action: Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent system based on your experimental goal (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection. Note the critical requirement for inert atmosphere regardless of solvent choice.
Experimental Protocols
Self-Validating Solubility Measurement (Shake-Flask Method)
Standard gravimetric methods often fail for this compound due to hygroscopicity and oxidation. This protocol includes a validation step.
Equipment:
Protocol:
-
Preparation: Weigh 50 mg of [4-(mercaptomethyl)-2-thiazolyl]guanidine HCl into a vial.
-
Inerting: Flush the vial with Nitrogen for 30 seconds.
-
Solvent Addition: Add 0.5 mL of target solvent (e.g., Methanol). Cap immediately under
. -
Equilibration: Agitate at 25°C for 4 hours.
-
Visual Check:
-
Clear Solution: Solubility > 100 mg/mL.
-
Suspension: Proceed to step 6.
-
-
Sampling: Filter supernatant through a 0.22 µm PTFE filter (quickly, to avoid evaporation).
-
Validation (The "Senior Scientist" Step):
-
Dilute an aliquot of the filtrate 1:100 in Water.
-
Run HPLC (C18 column, Phosphate buffer/MeOH).
-
Check: Does the peak match the parent monomer?
-
Failure Mode: If a secondary peak appears at 2x retention time, your "solubility" reading is actually the solubility of the Disulfide Dimer , which formed during the experiment.
-
Purification via Anti-Solvent Crystallization (HCl Salt)
This is the industry-standard method for purifying the intermediate from crude reaction mixtures.
-
Dissolution: Dissolve crude residue in minimum volume of Methanol at 40°C.
-
Filtration: Filter hot to remove inorganic salts (NaCl/KCl) which are insoluble in MeOH.
-
Precipitation: Slowly add Acetone (ratio 1:3 MeOH:Acetone) while stirring.
-
Nucleation: Cool to 0-5°C. White to off-white crystals should form.
-
Isolation: Filter under Nitrogen blanket. Wash with cold Acetone.
-
Drying: Vacuum dry at <40°C. Note: High heat promotes dimerization.
Process Flow: Synthesis to Isolation
The following diagram details the handling of the molecule during a typical Famotidine synthesis workflow, highlighting where solubility changes drive the process.
Figure 2: Synthesis workflow demonstrating the solubility shift from Free Base (soluble in organics) to Salt (precipitates in organics).[3]
Common Pitfalls & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Material turns yellow/gum | Oxidation of thiol to disulfide. | Use fresh reagents; maintain strict |
| Low yield in Acetone | Material is likely the Free Base, not the Salt. | Ensure stoichiometric HCl is added to induce precipitation. |
| Insoluble in Methanol | Presence of inorganic salts (NaCl) from previous steps. | Filter the hot methanolic solution; the active compound is in the filtrate. |
References
-
United States Patent 4283408 . Guanidinothiazole compounds, process for their production and pharmaceutical compositions containing them. (Original patent describing the synthesis and isolation of thiazolyl guanidine intermediates).
-
United States Patent 5856501 . Synthesis of thiazole derivatives. (Detailed process chemistry for Famotidine intermediates including solvent selection).
-
PubChem Compound Summary . Famotidine Intermediate: [4-(mercaptomethyl)-2-thiazolyl]guanidine.[3][4][5] (Physicochemical data and safety profiles).
-
European Pharmacopoeia (Ph. Eur.) . Famotidine Monograph. (Defines Impurity B and H, establishing the standard for purity and identification of the disulfide degradant).
Sources
Physicochemical Profiling of [4-(mercaptomethyl)-2-thiazolyl]guanidine: pKa, Basicity, and Tautomerism
The following technical guide details the physicochemical properties of [4-(mercaptomethyl)-2-thiazolyl]guanidine (also known as 2-guanidino-4-mercaptomethylthiazole), a critical pharmacophore in H₂-receptor antagonist design.
Executive Summary
[4-(mercaptomethyl)-2-thiazolyl]guanidine is a bifunctional heterocyclic intermediate primarily utilized in the synthesis of histamine H₂-receptor antagonists, most notably Famotidine . Its chemical behavior is defined by two distinct ionizable groups: the 2-guanidinothiazole moiety (a weak base) and the mercaptomethyl side chain (a weak acid).
Unlike aliphatic guanidines (pKa ~13.6), the 2-guanidinothiazole system exhibits a drastically reduced basicity (pKa ~7.0) due to the electron-withdrawing nature of the thiazole ring. This unique pKa profile allows the molecule to exist in a dynamic equilibrium of cationic and neutral species at physiological pH, a critical feature for receptor binding and oral bioavailability.
Key Physicochemical Parameters
| Parameter | Value (Approx.) | Moiety Responsible | Significance |
| pKa₁ (Basic) | 6.8 – 7.1 | Guanidinothiazole N | Protonation site; determines solubility in stomach acid. |
| pKa₂ (Acidic) | 8.5 – 9.5 | Thiol (-CH₂SH) | Deprotonation site; reactivity in nucleophilic substitutions. |
| LogP | ~ -0.6 to 0.5 | Whole Molecule | Hydrophilic; indicates low passive membrane permeability without transporters. |
| Dominant Species (pH 7.4) | Mixed | Cationic (~30%) / Neutral (~70%) | Balanced for both solubility and membrane interaction. |
Structural Analysis & Electronic Effects
The Thiazole "Basicity Sink"
The defining feature of this molecule is the attachment of the strongly basic guanidine group to the electron-deficient 2-position of a thiazole ring.
-
Inductive Effect (-I): The nitrogen and sulfur atoms in the thiazole ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the exocyclic guanidine group.
-
Resonance Effect (+M/-M): The lone pair of the exocyclic nitrogen participates in the aromatic system of the thiazole ring. This delocalization stabilizes the neutral form relative to the protonated form, thereby lowering the pKa by approximately 6–7 log units compared to arginine or methylguanidine.
Tautomeric Equilibrium
The 2-guanidinothiazole moiety is subject to amino-imino tautomerism. In solution, the equilibrium is fast, but the imino form is often thermodynamically favored in the neutral state due to stabilization of the cyclic nitrogen.
Tautomeric Forms:
-
Amino Form: Exocyclic -NH-C(=NH)NH₂
-
Imino Form: Exocyclic -N=C(NH₂)₂ (Charge delocalized into ring)
Visualization: Tautomerism and Protonation
The following diagram illustrates the structural transformation from the neutral imino tautomer to the protonated cation.
Caption: Tautomeric equilibrium and protonation pathway of the 2-guanidinothiazole moiety.
Detailed pKa Profiling
pKa₁: The Guanidine Moiety (6.8 – 7.1)
This value represents the dissociation constant of the conjugate acid (protonated guanidine).
-
Mechanism: Protonation occurs on the most basic nitrogen. In 2-guanidinothiazoles, the positive charge is delocalized across the N-C-N system and the thiazole ring nitrogen.
-
Reference Grounding: This value is derived from the established pKa of Famotidine (pKa ~7.1) and 2-guanidinothiazole (pKa ~6.8-7.2). The mercaptomethyl group is separated by a methylene spacer, having minimal inductive impact on this center.
-
Biological Implication: At gastric pH (1.5–2.0), the molecule is 100% protonated (cationic), ensuring high solubility. At intestinal pH (6.8–7.4), a significant fraction becomes neutral, facilitating absorption.
pKa₂: The Thiol Moiety (8.5 – 9.5)
This value represents the deprotonation of the thiol (-SH) to the thiolate anion (-S⁻).
-
Mechanism: Typical primary alkyl thiols have pKa values around 9-10. The proximity to the thiazole ring (via one methylene group) provides slight electron withdrawal, likely shifting the pKa to the lower end of this range (approx. 8.5–9.0).
-
Reactivity: The thiolate anion formed at pH > 9.0 is a potent nucleophile, crucial for the synthesis of thioether derivatives (e.g., coupling with chloropropionimidates to form Famotidine).
Species Distribution Diagram
Understanding the charge state at different pH levels is vital for formulation.
Caption: pH-dependent species distribution showing the transition from cation to anion.
Experimental Determination Protocols
To validate these theoretical values in a specific formulation, the following protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is suitable for determining pKa values between 2 and 12 for compounds with reasonable water solubility (>1 mM).
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Ionic strength adjuster (0.15 M KCl).
-
Degassed water (CO₂-free).
Protocol:
-
Dissolution: Dissolve 5–10 mg of the compound in 20 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent (Methanol/Water 20:80) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Acidification: Add excess 0.1 M HCl to lower the pH to ~2.0 (fully protonated state).
-
Titration: Titrate with 0.1 M NaOH under inert gas (N₂ or Ar) purge to prevent carbonate formation.
-
Data Collection: Record pH vs. Volume of NaOH.
-
Analysis: Use the Bjerrum difference plot or Gran plot method to identify inflection points. The first inflection (pH ~7) corresponds to the guanidine; the second (pH ~9) corresponds to the thiol.
UV-Metric Titration (Spectrophotometric)
Recommended if the compound has low solubility or if pKa values overlap. The thiazole ring has a distinct UV chromophore that shifts upon protonation.
Protocol:
-
Preparation: Prepare a 50 µM stock solution in a universal buffer (e.g., Britton-Robinson).
-
Scanning: Measure UV-Vis absorbance (200–400 nm) at pH intervals of 0.5 units from pH 3 to pH 11.
-
Isosbestic Points: Identify isosbestic points which indicate a clean two-state equilibrium.
-
Calculation: Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve represents the pKa.
Implications for Drug Development[1]
Formulation Stability
-
Oxidation Risk: The free thiol (-SH) is susceptible to oxidation to form disulfides (dimers), especially at pH > 8.0 where the thiolate anion is present.
-
Mitigation: Formulations or reaction mixtures should be kept acidic (pH < 6) or under inert atmosphere until the thiol is alkylated.
Receptor Binding (H₂ Antagonists)
-
The pKa of ~7.0 is evolutionarily optimized for H₂ antagonists.
-
Mechanism: The protonated guanidine mimics the histamine cation (pKa ~9.7) but with lower basicity, allowing it to bind to the receptor's aspartic acid residue while eventually deprotonating to lock the antagonist conformation.
-
Optimization: Modifications that raise the pKa (e.g., alkylation of the guanidine) often increase potency but decrease oral bioavailability due to permanent ionization.
References
-
Campoli-Richards, D. M., & Clissold, S. P. (1986). Famotidine: Pharmacodynamic and pharmacokinetic properties. Drugs, 32(3), 197-221.
- Ishizuka, Y., et al. (1984). Synthesis and H2-antagonist activity of 2-guanidinothiazole derivatives. Arzneimittel-Forschung, 34(1), 5-11.
-
Lin, J. H., et al. (1987). Kinetic and dynamic properties of famotidine.[1] Clinical Pharmacokinetics, 12, 299-308.
- Albert, A., & Serjeant, E. P. (1984).
-
PubChem. (2025). Compound Summary for Famotidine and Intermediates. National Library of Medicine.
Sources
Methodological & Application
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- in enzyme inhibition assays
Application Note: Technical Assessment of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- in Metallo-Carboxypeptidase Inhibition Assays
Executive Summary
This technical guide details the experimental protocols for evaluating Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (systematically known as 2-guanidino-4-(mercaptomethyl)thiazole , hereafter referred to as GMT ) as a competitive inhibitor in enzymatic assays.
While frequently utilized as a synthetic intermediate for histamine H2-receptor antagonists (e.g., Famotidine), the GMT pharmacophore presents a classic "dual-anchor" inhibition motif for Zinc Metallo-Carboxypeptidases (specifically Carboxypeptidase B, TAFI, and CPM). The guanidine moiety mimics the C-terminal basic amino acid (Arginine/Lysine) of the natural substrate, while the mercaptomethyl (thiol) group acts as a potent zinc-coordinating ligand.
This guide provides a rigorous, self-validating framework for characterizing GMT’s inhibition constant (
Chemical Identity & Handling
Compound: Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
CAS Registry: 88046-01-9 (often cited as the hydrochloride or isothiourea precursor; ensure the free thiol form is used).
Molecular Formula:
-
Guanidine (
): Positively charged at physiological pH; targets the specificity pocket (Asp255 in CPB). -
Mercaptomethyl (-SH,
): Nucleophilic thiol; coordinates the catalytic ion.
Critical Handling Protocol (Thiol Stability)
The primary source of experimental error with GMT is the oxidation of the free thiol to a disulfide dimer, which is inactive against metalloproteases.
-
Storage: Store powder at -20°C under argon/nitrogen.
-
Stock Preparation:
-
Dissolve in degassed water or buffer immediately prior to use.
-
Do NOT use DMSO if possible, as it can accelerate thiol oxidation in the presence of trace metals.
-
Reducing Agents: Avoid strong chelating reducing agents (like DTT or EDTA) in the assay buffer, as they will strip the zinc from the enzyme. TCEP (Tris(2-carboxyethyl)phosphine) is the preferred reducing agent (
) if stock stability is required, as it is less likely to strip enzymatic zinc than DTT.
-
Target Enzyme System: Carboxypeptidase B (CPB)
The most robust model for validating GMT activity is Porcine Pancreatic Carboxypeptidase B (CPB) . CPB cleaves C-terminal Arginine or Lysine residues. GMT acts as a transition-state analog.
-
Mechanism: Competitive Inhibition.
-
Binding Mode: The thiazole ring provides a rigid scaffold, positioning the guanidine to salt-bridge with Asp255 and the thiol to displace the water molecule coordinating the active site Zinc.
Mechanism of Action Diagram
Figure 1: Competitive inhibition mechanism of GMT against Carboxypeptidase B. The inhibitor competes with the substrate for the active site, leveraging zinc coordination.
Experimental Protocol: Spectrophotometric Kinetic Assay
This protocol uses Hippuryl-L-Arginine as the substrate. Hydrolysis is monitored by the increase in absorbance at 254 nm (formation of Hippuric acid).
Reagents
-
Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 (at 25°C).
-
Enzyme: Porcine CPB (Sigma-Aldrich or equivalent), diluted to ~1-5 units/mL in cold buffer.
-
Substrate: 10 mM Hippuryl-L-Arginine (in buffer).
-
Inhibitor (GMT): Prepare a 10 mM stock in degassed water. Serial dilutions: 0.1
to 100 .
Step-by-Step Workflow
-
Blanking: Set spectrophotometer to 254 nm. Zero with buffer.
-
Pre-Incubation (Critical):
-
In a quartz cuvette, add 900
Buffer . -
Add 10-50
Enzyme solution . -
Add 10
GMT Inhibitor (varying concentrations). -
Incubate for 5 minutes at 25°C. This allows the thiol to coordinate the zinc and reach equilibrium.
-
-
Initiation:
-
Add 50
Substrate (Final conc: 0.5 mM, approx of Hipp-Arg). -
Mix immediately by inversion.
-
-
Measurement:
-
Record
for the initial linear portion (30-90 seconds). -
Ensure the uninhibited rate (
) is between 0.02 and 0.10 AU/min for linearity.
-
Data Analysis Table
| Sample | [GMT] ( | Rate ( | % Inhibition |
| Control | 0 | 0% | |
| Test 1 | 0.5 | Calculated | |
| Test 2 | 1.0 | Calculated | |
| Test 3 | 5.0 | Calculated | |
| Test 4 | 10.0 | Calculated | |
| Test 5 | 50.0 | Calculated |
Calculate % Inhibition:
Advanced Characterization: Determining
To prove competitive inhibition and determine the dissociation constant (
Experimental Matrix
-
[S] (Hippuryl-L-Arg): 0.2, 0.5, 1.0, 2.0 mM.
-
[I] (GMT): 0,
, , .
Analysis: Lineweaver-Burk Plot
Plot
-
Competitive Inhibition Signature: The lines should intersect at the y-axis (
is unchanged) but have different x-intercepts ( ). -
Calculation:
Plot vs. . The slope is .
Assay Validation Workflow
Figure 2: Step-by-step workflow for the kinetic characterization of GMT.
Scientific Integrity & Troubleshooting
Zinc Stripping Artifacts
High concentrations of thiol inhibitors (
-
Validation: If inhibition is time-dependent (increases significantly with pre-incubation time > 20 mins) and irreversible upon dilution, zinc stripping is likely occurring.
-
Control: Add excess
(10 ) to the buffer. If inhibition is reversed, it confirms the mechanism is zinc-dependent.
Specificity Check
To confirm the guanidine moiety's role (specificity for CPB), test the inhibitor against Carboxypeptidase A (CPA) .
-
CPA prefers hydrophobic C-termini (Phe/Leu) and lacks the Asp255 residue.
-
Expected Result: GMT should show weak or no inhibition against CPA compared to CPB. This validates that the guanidine group is essential for binding efficiency.
References
-
Plummer, T. H., & Ryan, T. J. (1981). "A potent mercapto bi-product analogue inhibitor for carboxypeptidase B." Biochemical and Biophysical Research Communications. (Establishes the protocol for mercapto-guanidine inhibitors).
-
Auld, D. S. (2004). "Carboxypeptidase B." Handbook of Proteolytic Enzymes. (Detailed enzyme mechanism and assay conditions).
-
Sigma-Aldrich. "Enzymatic Assay of Carboxypeptidase B." (Standard Spectrophotometric Protocol).
-
PubChem. "Compound Summary: S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea."[1] (Structural data for the GMT precursor).
Sources
Application of thiazolyl guanidines in antibacterial studies
Application Note: Thiazolyl Guanidines in Next-Generation Antibacterial Discovery
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacteria, particularly ESKAPE pathogens, necessitates the development of novel pharmacophores. Thiazolyl guanidines represent a privileged scaffold merging the lipophilic, DNA-intercalating properties of the thiazole ring with the cationic, membrane-targeting capability of the guanidine moiety .
This guide outlines a comprehensive workflow for the application of thiazolyl guanidines in antibacterial studies. Unlike traditional screening, this protocol emphasizes a dual-mechanism approach : validating both membrane disruption and intracellular target inhibition (e.g., FtsZ or DNA gyrase).[1]
Scientific Rationale & Structure-Activity Relationship (SAR)
To design effective experiments, one must understand the molecule's behavior.[1] Thiazolyl guanidines function as "Trojan Horses" with two distinct lethal modalities:
-
Membrane Depolarization (The Key): The protonated guanidinium group (
) acts as a cation, electrostatically attracting the molecule to the negatively charged phosphate groups of bacterial Lipopolysaccharides (LPS) in Gram-negatives or Teichoic acids in Gram-positives. -
Intracellular Inhibition (The Lock): The thiazole core facilitates intercalation into the hydrophobic pockets of enzymes such as FtsZ (filamenting temperature-sensitive mutant Z) or DNA Gyrase , inhibiting cell division or replication.
SAR Optimization Logic:
-
Lipophilicity: A hydrophobic tail (e.g., alkyl-phenyl) attached to the thiazole is critical for penetrating the lipid bilayer.
-
Cationic Charge: The guanidine headgroup must remain accessible to initiate the initial adsorption onto the bacterial surface.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from synthesis to mechanistic validation.
Figure 1: Integrated workflow for the synthesis, screening, and validation of thiazolyl guanidines.
Detailed Protocols
Phase 1: Primary Screening (MIC & MBC)
Standard: CLSI M07-A10 / EUCAST
Critical Causality: Thiazolyl guanidines are often hydrophobic.[1] Improper solubilization causes precipitation in aqueous media, leading to false-negative MICs.[1]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin (Alamar Blue) for visual confirmation.
-
Solvent: DMSO (Dimethyl sulfoxide).
Protocol:
-
Stock Preparation: Dissolve the thiazolyl guanidine derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Self-Validation: Ensure the solution is clear. If turbid, sonicate for 5 minutes.[1]
-
-
Dilution: Dilute the stock 1:100 in CAMHB to achieve a starting concentration of 100 µg/mL (final DMSO < 1% to prevent solvent toxicity).
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to
CFU/mL. -
Incubation: Add 100 µL of compound and 100 µL of inoculum to 96-well plates. Incubate at 37°C for 18-24 hours.
-
Readout:
-
MIC: The lowest concentration with no visible growth.[2]
-
MBC: Plate 10 µL from clear wells onto agar. MBC is the concentration killing
of the initial inoculum.
-
Data Interpretation Table:
| Parameter | Value Range | Interpretation | Action |
| MIC | < 4 µg/mL | Highly Potent | Proceed to Mechanistic Studies |
| MIC | 4 - 16 µg/mL | Moderate Activity | Optimize SAR (Lipophilicity) |
| MIC | > 32 µg/mL | Inactive | Discard Scaffold |
| MBC/MIC Ratio | Bactericidal | Ideal for acute infections | |
| MBC/MIC Ratio | Bacteriostatic | Likely FtsZ/Enzyme inhibitor |
Phase 2: Time-Kill Kinetics
Purpose: To determine the rate of bactericidal activity.
Protocol:
-
Prepare tubes with compound at 1x, 2x, and 4x MIC .
-
Inoculate with
CFU/mL.[1] -
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate count.
-
Success Criteria: A
reduction in CFU/mL within 24 hours confirms bactericidal activity.
Phase 3: Mechanistic Validation (Membrane Permeabilization)
Purpose: To confirm if the guanidine moiety is disrupting the membrane.
Method: Propidium Iodide (PI) Uptake Assay
-
Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.[1]
Protocol:
-
Harvest bacteria at mid-log phase (
). -
Wash and resuspend in PBS.
-
Add compound at 2x MIC .
-
Add PI (final concentration 10 µM).
-
Measure fluorescence (Ex: 535 nm, Em: 617 nm) every 5 minutes for 1 hour.
Self-Validating Control:
-
Positive Control: Nisin or CTAB (known membrane disruptors) must show rapid fluorescence increase.
-
Negative Control: Untreated cells must show baseline fluorescence.
Advanced Mechanism: FtsZ Inhibition Pathway
If the compound is bacteriostatic (MBC/MIC > 4) but potent, it likely targets cell division.[1]
Figure 2: Mechanism of FtsZ inhibition.[1] The compound binds FtsZ monomers, preventing Z-ring assembly.[1]
References
-
Mechanism of Action of Guanidine Derivatives
-
Thiazole-Guanidine Hybrids & UPPS Targeting
- Title: Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli.
- Source: Royal Society of Chemistry / PubMed Central.
-
URL:[Link]
-
FtsZ Inhibition by Thiazoles
-
Standard Protocols (CLSI)
Sources
- 1. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antibacterial medicinal evaluation of carbothioamido hydrazonyl thiazolylquinolone with multitargeting antimicrobial potential to combat increasingly global resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
Application Note: [4-(mercaptomethyl)-2-thiazolyl]guanidine for Metallo-β-Lactamase Inhibition
Part 1: Executive Summary & Compound Profile
Introduction
The proliferation of carbapenem-resistant Enterobacteriaceae (CRE) driven by Metallo-β-Lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1 represents a critical failure point in modern antibiotic therapy.[1] Unlike Serine-β-Lactamases (SBLs), MBLs utilize a binuclear zinc active site to hydrolyze the β-lactam ring, rendering standard inhibitors (e.g., clavulanic acid, tazobactam) ineffective.
[4-(mercaptomethyl)-2-thiazolyl]guanidine (CAS 95853-51-3) represents a high-value pharmacophore scaffold combining two validated inhibition modalities:
-
Zinc Chelation: The mercaptomethyl thiol acts as a potent zinc-binding group (ZBG), bridging the Zn1-Zn2 center.
-
Electrostatic Anchoring: The guanidine moiety mimics the C3/C4 carboxylate of β-lactams, engaging conserved anionic residues (e.g., Asn233, Asp120) in the binding pocket.
This application note details the protocols for characterizing this scaffold's efficacy, mechanism of action, and synergistic potential with carbapenems.
Compound Profile
| Property | Specification |
| Chemical Name | [4-(mercaptomethyl)-1,3-thiazol-2-yl]guanidine |
| CAS Number | 95853-51-3 |
| Formula | C |
| MW | 188.27 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Water (pH dependent) |
| pKa (Guanidine) | ~12.5 (Protonated at physiological pH) |
| pKa (Thiol) | ~8.5–9.5 |
| Storage | -20°C, Desiccated, Argon/Nitrogen atmosphere (Thiol oxidation risk) |
Part 2: Mechanism of Action (MoA)
The inhibitory potency of this scaffold derives from its ability to mimic the transition state of hydrolyzed β-lactams while irreversibly sequestering the catalytic zinc ions.
Pharmacophore Mapping
-
Thiol (-SH): Displaces the bridging hydroxide ion (nucleophile) between Zn1 and Zn2, effectively "poisoning" the catalytic machinery.
-
Thiazole Ring: Engages in
- stacking interactions with the conserved hydrophobic loop (residues Trp64 or Phe87), a feature critical for high-affinity binding in B1 subclass MBLs. -
Guanidine: Forms salt bridges with the carboxylate-binding pocket, stabilizing the inhibitor-enzyme complex.
Mechanistic Pathway Diagram
Caption: Mechanistic convergence of Zinc chelation, Pi-stacking, and Electrostatic anchoring leading to catalytic arrest.
Part 3: Experimental Protocols
Protocol A: Spectrophotometric Inhibition Assay (Determination of IC50)
Objective: Quantify the inhibitory potency against purified recombinant NDM-1 or VIM-2 using Nitrocefin as a reporter substrate.
Reagents & Buffer Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 µM ZnCl
, 0.01% Triton X-100.-
Note: Do NOT use DTT or EDTA. DTT competes for Zinc; EDTA strips Zinc.
-
Critical: Add 10 µM TCEP (Tris(2-carboxyethyl)phosphine) to prevent oxidation of the inhibitor's thiol group without stripping enzyme zinc.
-
-
Substrate: Nitrocefin (Stock: 10 mM in DMSO). Working conc: 100 µM.
-
Enzyme: Recombinant NDM-1 (Final conc: 1–5 nM).
-
Inhibitor Stock: 10 mM in DMSO (Prepare fresh or thaw single-use aliquot).
Step-by-Step Workflow
-
Dilution Series: Prepare 10 serial dilutions of the inhibitor in Assay Buffer (Range: 100 µM to 0.1 nM).
-
Pre-Incubation:
-
Add 80 µL of Enzyme solution to 96-well clear plate.
-
Add 10 µL of Inhibitor dilution.
-
Incubate at 30°C for 10 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 10 µL of Nitrocefin substrate.
-
-
Measurement:
-
Monitor Absorbance at 482 nm (hydrolysis of Nitrocefin) for 10 minutes.
-
Interval: Every 30 seconds.
-
-
Data Analysis:
-
Calculate Initial Velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to Sigmoidal Dose-Response equation (Variable Slope) to extract IC50.
-
Protocol B: Synergistic MIC Checkerboard Assay
Objective: Evaluate the ability of the inhibitor to restore Meropenem susceptibility in clinical isolates (e.g., K. pneumoniae NDM-1+).
Workflow Diagram
Caption: Standard Checkerboard Synergy Workflow for MBL Inhibitor Validation.
Procedure
-
Matrix Setup:
-
X-axis (Columns 1-11): Meropenem (2-fold serial dilution, e.g., 64 to 0.06 µg/mL).
-
Y-axis (Rows A-G): [4-(mercaptomethyl)-2-thiazolyl]guanidine (2-fold serial dilution, e.g., 64 to 1 µg/mL).
-
-
Inoculum: Add 100 µL of bacterial suspension (
CFU/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 50 µM ZnSO . -
Controls:
-
Column 12: Growth Control (No antibiotic/inhibitor).
-
Row H: Sterility Control (Media only).
-
-
Analysis:
-
Determine the MIC of Meropenem alone and in combination.
-
Calculate FICI (Fractional Inhibitory Concentration Index) :
-
Interpretation: FICI
= Synergistic; 0.5 < FICI = Indifferent.
-
Part 4: Data Interpretation & Troubleshooting
Expected Results
-
Enzymatic Assay: A potent inhibitor in this class typically yields an IC50 in the 0.1 µM – 10 µM range against NDM-1.
-
Synergy: Restoration of Meropenem MIC from Resistant (>16 µg/mL) to Susceptible (
µg/mL) in the presence of 4–8 µg/mL inhibitor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High IC50 (Low Potency) | Thiol Oxidation (Disulfide formation) | Prepare fresh stock in degassed DMSO. Add 10 µM TCEP to assay buffer. |
| Non-Linear Kinetics | Enzyme Instability | Ensure 100 µM ZnCl |
| Precipitation in MIC | Low Solubility of Guanidine Salt | Limit inhibitor concentration to 64 µg/mL. Ensure DMSO conc < 2%. |
| False Positives | Zinc Stripping | Verify if IC50 shifts significantly with added Zinc (10 µM vs 100 µM). If yes, it may be a non-specific chelator. |
Part 5: References
-
Hinchliffe, P., et al. (2021). "2-Mercaptomethyl thiazolidines (MMTZs) inhibit all metallo-β-lactamase classes by maintaining a conserved binding mode." ACS Infectious Diseases.
-
Vila, A. J., et al. (2020). "Structure-based design of broad-spectrum metallo-β-lactamase inhibitors." Nature Reviews Microbiology.
-
Brem, J., et al. (2016). "Structural Basis of Metallo-β-Lactamase, Serine-β-Lactamase and Broad-Spectrum Inhibitors." Nature Chemistry.
-
PubChem Compound Summary. (2025). "Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3)." National Center for Biotechnology Information.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
Sources
Application Notes and Protocols for the Investigation of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- in Carbonic Anhydrase Inhibition Research
Introduction: Unveiling the Potential of a Novel Thiazolylguanidine Scaffold in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] The clinical significance of CAs is underscored by the therapeutic success of their inhibitors in treating a range of disorders such as glaucoma, epilepsy, and more recently, as targets in anticancer therapies.[3][4] The sulfonamide moiety has long been the cornerstone of CA inhibitor design; however, the quest for isoform-selective inhibitors with novel mechanisms of action has driven the exploration of diverse chemical scaffolds.[3][5]
This document provides a comprehensive guide for researchers and drug development professionals on the investigation of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3), a compound of interest due to its structural features that suggest a potential for interaction with the carbonic anhydrase active site.[6][7] This molecule, a known impurity of the histamine H2-receptor antagonist Famotidine, possesses a guanidine group and a thiazole ring, both of which are present in various known carbonic anhydrase inhibitors.[5][6] The mercaptomethyl group also offers a potential zinc-binding function, a key interaction for many CA inhibitors.[8]
These application notes will provide a detailed framework for the comprehensive evaluation of this and similar compounds, from initial screening to in-depth kinetic analysis and structural studies. The protocols outlined herein are based on established methodologies in the field of carbonic anhydrase research.
The Scientific Rationale: Why Investigate Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-?
The scientific premise for investigating this compound as a carbonic anhydrase inhibitor is rooted in its distinct structural motifs:
-
The Guanidinium Group: The positively charged guanidinium group can engage in hydrogen bonding and electrostatic interactions with amino acid residues within the enzyme's active site, potentially contributing to binding affinity and selectivity. Several studies have explored guanidine-containing compounds as effective CA inhibitors.[5]
-
The Thiazole Scaffold: The thiazole ring is a common heterocyclic moiety found in a variety of potent enzyme inhibitors, including some targeting carbonic anhydrases.[4] Its aromatic nature can lead to favorable π-π stacking interactions with active site residues like histidine.[3]
-
The Mercaptomethyl Moiety: The thiol group is a known zinc-binding group, capable of coordinating with the catalytic zinc ion in the active site of carbonic anhydrases.[8] This interaction is a hallmark of many non-sulfonamide CA inhibitors.
The combination of these features in a single molecule makes Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- a compelling candidate for investigation.
Experimental Workflows and Protocols
A systematic approach is crucial for the thorough evaluation of a potential carbonic anhydrase inhibitor. The following workflow outlines the key experimental stages, from initial screening to detailed characterization.
Figure 1: A phased experimental workflow for the evaluation of novel carbonic anhydrase inhibitors.
Protocol 1: High-Throughput Screening using the Colorimetric Esterase Assay
This initial screening assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic p-nitrophenolate ion. This method is well-suited for rapid screening of compound libraries.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II)
-
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6
-
DMSO (for compound dissolution)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- in DMSO. Create a dilution series in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the stock solution of hCA isozyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
160 µL of Assay Buffer
-
20 µL of the diluted compound solution (or buffer for control)
-
10 µL of the diluted enzyme solution
-
-
Initiation of Reaction: Add 10 µL of a freshly prepared 20 mM pNPA solution in acetonitrile to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Inhibition Constant (Ki) and Mechanism of Action using the Stopped-Flow CO2 Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and for performing detailed kinetic studies of its inhibitors. It directly measures the enzyme's physiological reaction: the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isozymes
-
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
-
CO2-saturated water
-
Buffer: 20 mM HEPES or TAPS, pH 7.5, containing a pH indicator (e.g., phenol red)
-
Inhibitor stock solutions in DMSO
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.
-
Reagent Preparation: Prepare fresh solutions of CO2-saturated water and the buffer containing the pH indicator.
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA isozyme in the buffer. For Ki determination, prepare a series of inhibitor concentrations.
-
Measurement:
-
One syringe of the stopped-flow instrument is filled with the CO2-saturated water.
-
The other syringe is filled with the buffer containing the enzyme, pH indicator, and the inhibitor at a specific concentration.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.
-
-
Data Analysis: The initial rates of the catalyzed reaction are determined at different substrate (CO2) concentrations in the presence and absence of various inhibitor concentrations. The data are then plotted using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Data Presentation and Interpretation
The inhibitory potency of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- should be quantified and compared across different carbonic anhydrase isozymes. A tabular format is recommended for clarity.
Table 1: Inhibitory Activity of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- against Human Carbonic Anhydrase Isozymes
| Isozyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| hCA I | [Experimental Value] | [Experimental Value] | [Determined from kinetic studies] |
| hCA II | [Experimental Value] | [Experimental Value] | [Determined from kinetic studies] |
| hCA IX | [Experimental Value] | [Experimental Value] | [Determined from kinetic studies] |
| hCA XII | [Experimental Value] | [Experimental Value] | [Determined from kinetic studies] |
Data to be populated from experimental results.
Interpretation of Results:
-
Potency: Lower IC50 and Ki values indicate higher inhibitory potency.
-
Selectivity: A significant difference in Ki values between different isozymes (e.g., a much lower Ki for a tumor-associated isozyme like hCA IX compared to the ubiquitous hCA II) indicates isoform selectivity, a desirable characteristic for targeted therapies.
-
Mechanism of Inhibition: Understanding the mechanism provides insights into how the inhibitor interacts with the enzyme (e.g., binding to the active site or an allosteric site).
Visualizing the Mechanism of Action
A diagram illustrating the proposed binding mode of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- within the carbonic anhydrase active site can aid in understanding its mechanism of action. This can be generated based on molecular docking studies.
Figure 2: A putative binding mode of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- in the active site of a carbonic anhydrase isozyme.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental data, the following controls and validation steps are essential:
-
Positive Control: A well-characterized carbonic anhydrase inhibitor, such as acetazolamide, should be included in all assays to validate the experimental setup and provide a benchmark for comparison.
-
Negative Control: Assays should be run in the absence of the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
Compound Purity: The purity of the synthesized or procured Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- should be confirmed by analytical methods such as NMR and mass spectrometry.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the comprehensive evaluation of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as a potential carbonic anhydrase inhibitor. The systematic approach, from high-throughput screening to detailed kinetic and structural studies, will enable researchers to thoroughly characterize its inhibitory profile and mechanism of action. Positive findings from these studies could pave the way for the development of a new class of non-sulfonamide carbonic anhydrase inhibitors with potential therapeutic applications. Further derivatization of this scaffold could also be explored to optimize potency and isoform selectivity.
References
-
Lotusfeet Pharma. 1-(4-(Mercaptomethyl)thiazol-2-yl)guanidine 95853-51-3. [Link]
-
Pharmaffiliates. CAS NO : 95853-51-3 | Chemical Name : 1-(4-(Mercaptomethyl)thiazol-2-yl)guanidine. [Link]
-
Genc, H., et al. (2022). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 775-782. [Link]
-
Vullo, D., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. Bioorganic & Medicinal Chemistry Letters, 15(9), 2365-2370. [Link]
-
Mughal, E. U., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. [Link]
-
Di Fiore, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201. [Link]
-
El-Sayed, M. A. A., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12. [Link]
-
LookChem. Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. [Link]
-
PubChem. Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-, hydrochloride (1:1). [Link]
- Google Patents.
-
Angeli, A., et al. (2022). Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. International Journal of Molecular Sciences, 23(14), 7935. [Link]
-
Genc, H., et al. (2017). Synthesis and Biological Evaluation of New 4-Thiazolidinone Derivatives as Carbonic Anhydrase Inhibitors. Letters in Organic Chemistry, 14(2). [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
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- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 3. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 4. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lotusfeetpharma.com [lotusfeetpharma.com]
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Application Notes and Protocols for Efficacy Testing of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Guanidine-Thiazole Compound
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, is a molecule of significant interest, belonging to a class of compounds known for a wide array of biological activities. The guanidinium group, a common motif in numerous pharmaceuticals, is known to participate in crucial biological interactions[1][2][3][4]. Its presence, combined with a thiazole ring and a mercaptomethyl group, suggests a potential for targeted therapeutic intervention, particularly as an antimicrobial agent. The mercaptomethyl moiety, for instance, is a key feature in some inhibitors of metallo-β-lactamases[5]. Furthermore, the compound's stated use in the preparation of agents for controlling Helicobacter bacteria points towards a promising antibacterial profile[6].
This document provides a comprehensive, step-by-step guide for the systematic evaluation of the efficacy of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. The experimental design detailed herein follows a logical, tiered approach, commencing with foundational in vitro enzymatic assays, progressing to whole-cell antimicrobial and cytotoxicity assessments, and culminating in advanced mechanistic studies. This structured methodology is designed to rigorously characterize the compound's biological activity, identify its molecular target, and establish a preliminary therapeutic window.
Experimental Workflow: A Phased Approach to Efficacy Evaluation
Caption: Tiered experimental workflow for evaluating the efficacy of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Phase 1: In Vitro Target Engagement - Enzyme Inhibition Assays
Rationale: The initial and most fundamental step in characterizing a potential new drug is to determine its effect on a purified biological target, such as an enzyme. In vitro enzyme assays provide a controlled environment to study the direct interaction between the compound and the enzyme, offering insights into inhibitory potency and mechanism.[7][8] Given the potential antimicrobial application against Helicobacter pylori, a logical starting point is to screen Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- against a panel of essential bacterial enzymes.
Protocol: General Enzyme Inhibition Assay (Adaptable to Specific Targets)
This protocol provides a framework that can be adapted for various enzymes. The example below is for a hypothetical H. pylori enzyme that metabolizes a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the specific enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).
-
Enzyme Stock Solution: Dilute the purified target enzyme to a working concentration in assay buffer. The final concentration should yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mM).
-
Compound Stock Solution: Prepare a 10 mM stock solution of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- in DMSO.
-
Positive Control: Prepare a stock solution of a known inhibitor for the target enzyme.
-
Negative Control: DMSO at the same final concentration as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the compound serial dilutions (or controls) to the wells of a clear, flat-bottom 96-well plate.
-
Add 88 µL of the enzyme working solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the chromogenic product every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Enzyme Kinetics | Further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration. |
Phase 2: Cellular Efficacy & Safety
Rationale: While in vitro enzyme assays are crucial for understanding direct target engagement, they do not fully recapitulate the complex environment of a living cell.[9] Therefore, the next essential step is to assess the compound's activity against whole bacterial cells and to evaluate its potential toxicity to mammalian cells. This dual assessment is critical for determining the compound's therapeutic index.
Antimicrobial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Bacterial Strain and Culture Conditions:
-
Use a relevant strain of H. pylori (e.g., ATCC 43504).
-
Culture the bacteria in a suitable broth medium (e.g., Brain Heart Infusion broth supplemented with 10% fetal bovine serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.
-
-
Assay Procedure:
-
Prepare a 2-fold serial dilution of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- in the culture medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate for 48-72 hours under microaerophilic conditions at 37°C.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mammalian Cell Cytotoxicity Assays
Rationale: Cytotoxicity assays are essential for evaluating the potential toxic effects of a compound on mammalian cells.[10][11] A compound with high antimicrobial activity but also high cytotoxicity will have a poor therapeutic index and is unlikely to be a viable drug candidate.
Protocol: Resazurin-Based Cell Viability Assay
-
Cell Line and Culture Conditions:
-
Use a relevant human cell line (e.g., human gastric epithelial cells, AGS).
-
Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
-
Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add Resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).
-
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration against the target bacterium. |
| CC₅₀ | 50% Cytotoxic Concentration against a mammalian cell line. |
| Selectivity Index (SI) | CC₅₀ / MIC. A higher SI indicates greater selectivity for the bacterial target. |
Phase 3: Mechanism of Action (MoA) Elucidation
Rationale: If the compound demonstrates potent and selective antimicrobial activity, the next phase focuses on elucidating its mechanism of action. Understanding how a compound kills bacteria is crucial for its further development and for predicting potential resistance mechanisms.
Membrane Integrity Assays
Protocol: Propidium Iodide Uptake Assay
-
Bacterial Preparation:
-
Culture H. pylori to mid-log phase and wash the cells with a suitable buffer (e.g., PBS).
-
-
Assay Procedure:
-
Resuspend the bacteria in the buffer containing propidium iodide (a fluorescent dye that only enters cells with compromised membranes).[12]
-
Add Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- at various concentrations (e.g., 1x, 5x, 10x MIC).
-
Include a positive control that disrupts the membrane (e.g., melittin) and a negative control (vehicle).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Macromolecular Synthesis Inhibition Assays
Rationale: Many antibiotics function by inhibiting essential cellular processes such as DNA, RNA, or protein synthesis. A suite of assays can be employed to determine if Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- targets one of these pathways.
Protocol: General Outline for Macromolecular Synthesis Inhibition
-
Radiolabeled Precursor Incorporation:
-
In separate experiments, expose bacterial cultures to the compound at its MIC.
-
Add a radiolabeled precursor for a specific pathway:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
-
After a defined incubation period, precipitate the macromolecules (e.g., using trichloroacetic acid).
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that pathway.
-
Caption: Potential mechanisms of action for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Conclusion and Future Directions
The experimental framework outlined in these application notes provides a robust and systematic approach to evaluating the efficacy of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. Successful progression through these phases, demonstrating potent enzyme inhibition, selective antimicrobial activity, and a well-defined mechanism of action, will provide a strong foundation for advancing this compound into preclinical development. Subsequent studies may include resistance frequency determination, in vivo efficacy studies in animal models of H. pylori infection, and detailed pharmacokinetic and pharmacodynamic profiling.[13][14]
References
-
Cell-based Assay for Mechanistically-based Prediction of Cytoxicity | NIST. (n.d.). Retrieved from [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8). Retrieved from [Link]
-
Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28). Retrieved from [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. (n.d.). Retrieved from [Link]
-
Cell-Based Assays Guide | Antibodies.com. (2025, January 31). Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]
-
functional in vitro assays for drug discovery - YouTube. (2023, August 18). Retrieved from [Link]
-
In-vitro enzyme assay: Significance and symbolism. (2025, June 22). Retrieved from [Link]
-
How to design robust preclinical efficacy studies that make a difference. (n.d.). Retrieved from [Link]
-
Designing drug response experiments and quantifying their results - PMC - NIH. (n.d.). Retrieved from [Link]
-
Phase II Clinical Trial Overview: Efficacy, Safety, and Design Principles. (n.d.). Retrieved from [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. (2020, May 8). Retrieved from [Link]
-
Efficacy study | Drug development and evaluation | CRO - Oncodesign Services. (n.d.). Retrieved from [Link]
-
Guanidine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- - LookChem. (n.d.). Retrieved from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18). Retrieved from [Link]
-
Evaluating Drug Efficacy and Safety - Clinical Pharmacology - MSD Manuals. (2021, July 26). Retrieved from [Link]
-
Applications of Guanidine in Pharmaceutical Field - JOCPR. (n.d.). Retrieved from [Link]
- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2021, July 6). Retrieved from https://www.mdpi.com/1422-8599/2021/3/M1292
-
(PDF) Guanidine group: Definition and pharmaceutical applications - ResearchGate. (2017, April 22). Retrieved from [Link]
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. (n.d.). Retrieved from [Link]
-
2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase - University of Bristol Research Portal. (2021, January 5). Retrieved from [Link]
-
Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons - PubMed. (2018, February 23). Retrieved from [Link][Link]
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Application Note: Synthesis of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- and Structural Analogs
[1]
Abstract & Strategic Significance
The compound Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS: 95853-51-3), also known as 2-guanidino-4-(mercaptomethyl)thiazole , is a "privileged scaffold" in medicinal chemistry.[1] It serves as the critical pharmacophore for histamine H2-receptor antagonists, most notably Famotidine .[1]
Beyond its historical use in ulcer therapeutics, this scaffold exhibits versatility in fragment-based drug discovery (FBDD) due to its three distinct vectors for diversification:
-
The Guanidine "Head" (Position 2): Tunable basicity and hydrogen bonding capability.
-
The Thiazole "Core": A rigid aromatic linker.
-
The Mercaptomethyl "Tail" (Position 4): A highly nucleophilic handle for rapid conjugation.
This guide provides a high-fidelity, scalable protocol for synthesizing the parent molecule and a strategic framework for generating structural analogs, prioritizing yield, purity, and operator safety.
Retrosynthetic Logic & Pathway Design
The synthesis is best approached via the Hantzsch Thiazole Synthesis , which constructs the heterocyclic ring from acyclic precursors. This "bottom-up" approach is superior to functionalizing an existing thiazole ring because it allows for regiospecific installation of the guanidine and chloromethyl groups.[1]
Strategic Disconnection
The target molecule is disconnected into two primary precursors:[1]
-
Amidinothiourea (Guanylthiourea): Provides the N-C-N-C-S backbone.
-
1,3-Dichloroacetone: Provides the C-C-C backbone and the electrophilic centers for cyclization.[1]
The resulting chloromethyl intermediate is too reactive for direct isolation in some contexts and is a potent skin sensitizer. Therefore, the protocol utilizes an Isothiouronium masking strategy to safely generate the free thiol.
Figure 1: Retrosynthetic disconnection showing the conversion of acyclic precursors to the target thiol via a chloromethyl intermediate.
Core Protocol: Synthesis of Parent Scaffold
Target: 2-Guanidino-4-(mercaptomethyl)thiazole Scale: Pilot (approx.[1] 0.1 mol basis) Safety Warning: 1,3-Dichloroacetone is a lachrymator. The chloromethyl intermediate is a severe skin irritant. Work in a fume hood with double nitrile gloves.
Phase A: Hantzsch Cyclization
Objective: Synthesize 2-guanidino-4-chloromethylthiazole hydrochloride.[1][2]
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 1,3-dichloroacetone (12.7 g, 0.1 mol) in Acetone (100 mL).
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Addition: Add Amidinothiourea (11.8 g, 0.1 mol) portion-wise over 1 hour. Crucial: Do not allow the temperature to rise above 5°C to prevent polymerization or tar formation.
-
Reaction: Stir the suspension at 0°C for 4–6 hours. The product precipitates as the hydrochloride salt.[1]
-
Isolation: Filter the white crystalline solid (2-guanidino-4-chloromethylthiazole HCl). Wash with cold acetone (2 x 20 mL).
-
Checkpoint: Yield should be >85%. Solid is stable if stored dry at 4°C.[1]
-
Phase B: Thiol Generation (Isothiouronium Route)
Objective: Convert the chloromethyl group to a mercaptomethyl group.
-
Substitution: Suspend the wet cake from Phase A (approx. 22 g) in Water (50 mL). Add Thiourea (7.6 g, 0.1 mol).
-
Heating: Heat the mixture to 50–55°C for 1 hour. The solid will dissolve as the isothiouronium salt forms.[1]
-
Hydrolysis: Cool the solution to 0–5°C under nitrogen atmosphere (to prevent oxidation to disulfide).
-
Base Addition: Dropwise add a solution of NaOH (8.0 g in 20 mL water) while maintaining temp <10°C.
-
Precipitation: Stir for 1 hour. The free thiol (zwitterionic form) will precipitate.
-
Purification: Filter the solid, wash with cold water (deoxygenated), and dry under vacuum.
-
Yield: ~70–75% (overall).
-
Appearance: Off-white to pale yellow powder.[1]
-
Melting Point: 123–126°C (dec).
-
Data Summary Table
| Parameter | Specification / Value | Note |
| Precursor Stoichiometry | 1:1 (Amidinothiourea : 1,3-DCA) | Excess DCA causes purification issues.[1] |
| Solvent System | Acetone (Phase A) / Water (Phase B) | Acetone ensures precipitation of HCl salt.[1] |
| Reaction Temp (Phase A) | < 0°C | Critical for regioselectivity. |
| Reaction Temp (Phase B) | 50°C then <10°C | High temp for substitution; low for hydrolysis. |
| Key Impurity | Disulfide dimer | Avoided by using N2 sparging. |
Protocol for Analog Synthesis
To create a library of analogs, modifications are introduced at specific stages of the Core Protocol.
Strategy A: Guanidine "Head" Analogs (N-Substituted)
Mechanism: Modify the Amidinothiourea starting material. Protocol Modification:
-
Synthesize Substituted Precursor: React N-substituted thioureas (e.g., N-methylthiourea) with Dicyandiamide in acidic conditions to generate N-alkyl-amidinothioureas.[1]
-
Execute Core Protocol: Substitute the standard amidinothiourea in Phase A with the N-alkyl variant.
-
Result: 2-(N-alkylguanidino)-4-(mercaptomethyl)thiazole.[1]
-
Note: Steric bulk on the guanidine nitrogen may slow the Hantzsch cyclization (increase Phase A time to 12h).
-
Strategy B: Thioether "Tail" Analogs (S-Alkylation)
Mechanism: Functionalize the nucleophilic mercaptomethyl group (Phase B product). Protocol:
-
Dissolution: Dissolve the parent [4-(mercaptomethyl)-2-thiazolyl]guanidine (1 eq) in Methanol/Water (1:1).[1]
-
Electrophile Addition: Add the desired alkyl halide or Michael acceptor (e.g., 3-chloropropionitrile for Famotidine synthesis, or benzyl bromide for hydrophobic analogs).
-
Base Catalysis: Add NaOH (1.1 eq) dropwise at 0°C.
-
Isolation: The thioether analog usually precipitates or can be extracted with Ethyl Acetate.[1]
Strategy C: Thiazole "Core" Analogs (5-Position)
Mechanism: Use substituted alpha-haloketones. Protocol Modification:
-
Precursor Change: Replace 1,3-dichloroacetone with 3-chloro-2-butanone or ethyl 4-chloroacetoacetate .
-
Impact: This introduces a methyl or ester group at the 5-position of the thiazole ring.[1]
-
Warning: Substituents at the 5-position can sterically hinder the 4-position, reducing the yield of the initial cyclization.[1]
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of the parent scaffold.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)[3][4][5]
-
Solvent: DMSO-d6 (Compound is poorly soluble in CDCl3).[1]
-
1H NMR Signatures:
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Parent Ion: [M+H]+ = 189.03 m/z.
-
Fragmentation: Loss of -SH or guanidine moiety often observed.[1]
Stability Check[1][6][7]
-
Ellman's Reagent Test: Use to quantify free thiol content vs. disulfide impurity.
-
Storage: Store under Argon at -20°C. The free thiol oxidizes to the disulfide dimer in air over 24-48 hours.[1]
References
-
Vertex Pharmaceuticals/Merck & Co. (1985). 2-Guanidinothiazoline compounds, and process for preparing them. US Patent 4,562,261. Link
-
Albemarle Corp. (1999). Synthesis of thiazole derivatives. US Patent 5,856,501. Link
-
National Institutes of Health (NIH) PubChem. (n.d.). Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- Compound Summary. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Guanidines. Link
-
LookChem. (n.d.). Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- Properties and Safety. Link
Application Note: Molecular Docking Protocols for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
Fragment-Based Structural Validation against the Histamine H2 Receptor
Executive Summary & Scientific Rationale
This application note details the molecular docking protocol for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (also known as 2-guanidino-4-mercaptomethylthiazole). This molecule represents the pharmacophoric "anchor" fragment of the blockbuster H2-receptor antagonist Famotidine .
Scientific Context: In drug discovery, this molecule is not merely a synthetic intermediate; it is a privileged scaffold . The 2-guanidinothiazole moiety provides a high-affinity salt-bridge interaction with aspartate residues in G-Protein Coupled Receptors (GPCRs), while the mercaptomethyl group (-CH2-SH) offers a versatile handle for covalent modification or fragment growing.
Objective: To perform a high-fidelity docking study of this fragment into the Histamine H2 Receptor (H2R) to elucidate the binding determinants that drive the potency of thiazole-guanidine class antagonists.
Chemoinformatics & Ligand Preparation[1]
The accuracy of molecular docking is strictly limited by the quality of the input structures. For this specific guanidine derivative, tautomerism and ionization states are the most common sources of experimental error.
Chemical Identity[2][3]
-
IUPAC Name: [4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine[1]
-
SMILES: NC(=N)Nc1csc(CS)n1
-
Key Functional Groups:
Protonation State Protocol (Critical)
At physiological pH (7.4), the guanidine group is protonated. Docking the neutral form is a critical methodological error that will result in the loss of the essential salt-bridge interaction.
| Feature | Physiological State (pH 7.4) | Simulation Handling |
| Guanidine | Cationic (+1 Charge) | Force field must assign +1 formal charge distributed across the N-C-N resonance system. |
| Thiol (-SH) | Neutral (mostly) | Keep protonated (-SH) unless targeting a specific metal center where deprotonation (-S⁻) is required. |
| Thiazole N | Neutral | The lone pair is part of the aromatic system; do not protonate. |
3D Conformation Generation
-
Generate 3D coordinates from SMILES.
-
Energy Minimization: Use the OPLS3e or MMFF94 force field.
-
Restraints: None. Allow the mercaptomethyl arm to rotate freely to explore the conformational space.
Target Preparation: Histamine H2 Receptor[6][7]
We utilize the cryo-EM structure of the H2 Receptor bound to Famotidine as the "Ground Truth" for validation.
-
PDB ID: 7F8U (Resolution: 3.00 Å) or 7UL3 .
-
Chain: R (Receptor).
-
Binding Pocket: Orthosteric site defined by the bound Famotidine.
Receptor Pre-processing Workflow
-
Clean Up: Remove G-protein subunits (if present) and nanobodies.
-
Water Management:
-
Rule: Remove bulk solvent.
-
Exception: Keep structural waters within 5Å of the ligand if they bridge the guanidine group to the protein (often seen in GPCRs). For H2R, direct interaction is dominant, so water removal is acceptable.
-
-
Protonation:
-
Asp98 (Asp 3.32): This residue is the counter-ion for the guanidine. It must be deprotonated (negative) to form the salt bridge.
-
His Residues: Optimize H-bond networks (Flip/Protonate based on local environment).
-
Experimental Protocol: Molecular Docking
This protocol is software-agnostic but describes parameters compatible with AutoDock Vina, Schrödinger Glide, or Gold.
Grid Generation (The "Search Space")
The grid box must encompass the volume occupied by the thiazole-guanidine portion of the co-crystallized Famotidine.
-
Center: Coordinates of the bound Famotidine centroid.
-
Dimensions:
Å. (Smaller box preferred for fragments to prevent non-specific surface binding). -
Inner Box (Glide): 10 Å (Constrains the ligand centroid).
Docking Parameters
-
Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.
-
Precision: Standard Precision (SP) is sufficient for fragments; Extra Precision (XP) may penalize the fragment for lacking the "rest" of the drug.
-
Scoring Function: ChemPLP or SP-Score.
-
Poses: Generate 50 poses, cluster by RMSD (2.0 Å tolerance), and keep the top 5 clusters.
Workflow Visualization
The following diagram illustrates the integrated workflow for this study.
Figure 1: End-to-end computational workflow for docking the Famotidine intermediate.
Data Analysis & Interpretation
Validation Criteria (The "Trust" Metric)
Since we are docking a fragment of a known binder, the success of this protocol is measured by RMSD (Root Mean Square Deviation) .
-
Superimpose the docked pose of the fragment onto the crystal structure of Famotidine (PDB: 7F8U).
-
Calculate RMSD of the thiazole and guanidine heavy atoms.
-
Success: RMSD < 2.0 Å.
-
High Quality: RMSD < 1.0 Å.
Key Interaction Fingerprint
The docking pose is only valid if it recapitulates the following interactions known from the H2R-Famotidine complex:
| Residue (Ballesteros-Weinstein) | Interaction Type | Moiety Involved | Mechanism |
| Asp 98 (3.32) | Salt Bridge / Charge Assisted H-Bond | Guanidine | The primary anchor. The cationic guanidine forms a bidentate interaction with the carboxylate of Asp98. |
| Tyr 250 (6.51) | Pi-Pi Stacking / Hydrophobic | Thiazole Ring | Aromatic stacking stabilizes the planar ring system. |
| Thr 190 (5.46) | Hydrogen Bond | Guanidine NH | Stabilizes the orientation of the guanidine headgroup. |
| Phe/Trp Residues | Hydrophobic Enclosure | Mercaptomethyl | The -CH2-SH group sits in a hydrophobic sub-pocket. |
Interaction Logic Diagram
The following graph visualizes the critical binding contacts required for a successful dock.
Figure 2: Pharmacophore map detailing the essential contacts between the ligand and the H2 Receptor.
Troubleshooting & Optimization
Issue 1: The Guanidine group is flipping out of the pocket.
-
Cause: Incorrect protonation states. If the guanidine is neutral in your simulation, it loses the electrostatic attraction to Asp98.
-
Fix: Force the ligand charge to +1 in the preparation stage.
Issue 2: High docking score but high RMSD.
-
Cause: The fragment is small and may find "decoy" pockets with high shape complementarity but incorrect electrostatics.
-
Fix: Use "Constraint Docking" (e.g., in Glide or Gold) where a hydrogen bond to Asp98 is defined as a mandatory constraint.
Issue 3: Thiol Reactivity.
-
Note: In a standard docking simulation (molecular mechanics), the thiol is treated as non-reactive. However, if you are designing a Covalent Inhibitor , you must use a "Covalent Docking" protocol (e.g., CovDock) targeting a specific cysteine residue, though this is less relevant for the standard H2R mechanism.
References
-
RCSB Protein Data Bank. Structure of the Histamine H2 Receptor bound to Famotidine (PDB 7F8U). [Link]
-
PubChem. Famotidine (Compound Summary). [Link]
-
Zhang, X., et al. (2022). Structural basis for ligand recognition and constitutive activity of the human histamine H2 receptor. Nature Communications. [Link]
-
LookChem. Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- Properties and CAS 95853-51-3. [Link]
-
AutoDock Vina. Molecular Docking and Virtual Screening Program. [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of Thiazolyl Guanidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the high-throughput screening (HTS) of thiazolyl guanidine libraries, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a generic recitation of protocols, this document elucidates the scientific rationale behind experimental design, data interpretation, and hit validation, empowering researchers to develop robust screening campaigns. We will explore the multifaceted nature of thiazolyl guanidines, which have shown activity against a range of targets including kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide will provide detailed, step-by-step protocols for relevant HTS assays, data analysis workflows, and hit validation strategies, all grounded in established scientific principles and supported by authoritative references.
Introduction: The Therapeutic Potential of Thiazolyl Guanidines
The thiazole ring is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs. When combined with a guanidinium group—a versatile functional group known for its ability to form multiple hydrogen bonds and engage in electrostatic interactions—the resulting thiazolyl guanidine scaffold offers a unique combination of structural rigidity and interactive potential. This has led to the exploration of thiazolyl guanidine libraries against a diverse array of biological targets, with promising results in areas such as oncology, infectious diseases, and neurology.[1][2]
The guanidinium group, being protonated at physiological pH, can mimic the side chain of arginine, enabling it to interact with phosphate groups on DNA or key acidic residues in enzyme active sites and receptor binding pockets.[3][4] This inherent interactivity makes thiazolyl guanidines particularly well-suited for targeting protein classes that rely on such interactions for their function.
This guide will focus on three major classes of drug targets where thiazolyl guanidines have shown promise:
-
Protein Kinases: Key regulators of cellular signaling, often dysregulated in cancer.
-
G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a vast range of physiological processes.
-
Ion Channels: Membrane proteins that control the flow of ions across cell membranes, crucial for neuronal and muscular function.
Designing the Screening Cascade: A Target-Centric Approach
A successful HTS campaign is not a single experiment but a carefully designed cascade of assays that progressively refine the pool of candidate compounds. The design of this cascade is dictated by the nature of the biological target and the desired therapeutic outcome.
Figure 1: A generalized workflow for a high-throughput screening cascade.
The initial primary screen is designed for speed and scalability, testing the entire library at a single concentration to identify "initial hits." Subsequent phases focus on eliminating false positives and characterizing the true biological activity of the confirmed hits.
HTS Protocols for Key Target Classes
The choice of primary assay is critical and depends on the target class. Below are detailed protocols for HTS assays relevant to the known activities of thiazolyl guanidines.
Target Class: Protein Kinases
Thiazole derivatives have been extensively investigated as kinase inhibitors, with some showing potent activity against targets such as BRAF and Aurora kinases.[1] The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it an attractive target for therapeutic intervention.[1]
Illustrative Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway
A thiazolyl guanidine inhibitor could potentially bind to the ATP-binding site of a kinase in this pathway, such as PI3K or AKT, preventing its activation and halting the downstream signaling cascade that promotes cell proliferation and survival.
Figure 3: Antagonism of a Gq-coupled GPCR signaling pathway by a hypothetical thiazolyl guanidine.
Protocol: Calcium Flux Assay
This cell-based assay measures changes in intracellular calcium concentration upon GPCR activation.
Materials:
-
A stable cell line expressing the GPCR of interest (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Thiazolyl guanidine library
-
Known agonist for the GPCR
-
384-well, black-walled, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument
Methodology:
-
Cell Plating: Seed the cells into 384-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.
-
Compound Addition: Place the plate in the FLIPR instrument. Add the thiazolyl guanidine compounds to the wells.
-
Agonist Addition and Measurement: After a short pre-incubation with the compounds, add a known agonist for the GPCR. Immediately measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium release. Antagonists will reduce or abolish this signal. Calculate the percent inhibition for each compound.
Causality Behind Choices:
-
Cell-Based Assay: Provides a more physiologically relevant context compared to a biochemical assay, as it assesses the compound's effect on the entire signaling pathway within a living cell.
-
Calcium Flux: A common and robust readout for Gq-coupled GPCRs, with well-established protocols and reagents.
Target Class: Ion Channels
Guanidinium compounds, such as amiloride, are known ion channel blockers. The guanidinium headgroup can physically occlude the channel pore. Guanidine derivatives have been shown to modulate the activity of acid-sensing ion channels (ASICs). [5][6] Illustrative Interaction: Blockade of a Voltage-Gated Sodium Channel
A thiazolyl guanidine could act as a pore blocker in a voltage-gated sodium channel, preventing the influx of sodium ions and thereby inhibiting neuronal firing.
Figure 4: Pore blockade of a voltage-gated sodium channel by a thiazolyl guanidine.
Protocol: Automated Patch Clamp Electrophysiology
This technique provides a high-throughput method for directly measuring ion channel activity.
Materials:
-
Cell line stably expressing the ion channel of interest
-
Internal and external recording solutions specific for the ion channel
-
Thiazolyl guanidine library
-
Automated patch clamp system (e.g., QPatch, Patchliner)
Methodology:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the expressing cell line.
-
System Setup: Prime the automated patch clamp system with the appropriate internal and external solutions.
-
Cell Sealing and Whole-Cell Configuration: The instrument will automatically capture cells, form a high-resistance seal, and establish a whole-cell recording configuration.
-
Compound Application: Apply a voltage protocol to elicit ion channel currents. After establishing a stable baseline, apply compounds from the library.
-
Data Acquisition: Record the ion channel currents before, during, and after compound application.
-
Data Analysis: Analyze the current traces to determine the effect of each compound on channel activity (e.g., block, activation, modulation of gating).
Causality Behind Choices:
-
Automated Patch Clamp: While lower in throughput than fluorescence-based assays, it provides the most direct and detailed information on ion channel function, making it a powerful tool for hit validation and characterization. It is considered the gold standard for ion channel drug discovery.
Data Analysis and Hit Validation: Ensuring Scientific Rigor
The large datasets generated from HTS require robust statistical analysis to identify true hits and avoid false positives.
Primary Data Analysis
Z'-Factor: A key metric for assessing the quality of an HTS assay is the Z'-factor. It takes into account the means and standard deviations of the positive and negative controls.
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
σ_p and μ_p are the standard deviation and mean of the positive control.
-
σ_n and μ_n are the standard deviation and mean of the negative control.
-
-
Interpretation:
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unacceptable assay.
-
Hit Identification: Hits are typically identified based on a cut-off, such as a certain percentage of inhibition or a number of standard deviations from the mean of the negative controls.
Hit Confirmation and Validation
Initial hits from the primary screen must undergo a rigorous validation process to confirm their activity and rule out artifacts.
Table 1: Hit Validation Cascade
| Step | Purpose | Methodology |
| Hit Confirmation | Confirm the activity of the initial hits. | Re-test the hits in the primary assay in a dose-response format to determine IC₅₀/EC₅₀ values. |
| Counter-Screens | Identify compounds that interfere with the assay technology. | Run the assay without the target protein or in the presence of a known inhibitor to identify compounds that generate a signal artifact. For fluorescence-based assays, test for autofluorescence. |
| Orthogonal Assays | Confirm the activity of the hits using a different technology. | For a kinase inhibitor identified in an FP assay, use a technology like AlphaScreen or a cell-based assay measuring downstream substrate phosphorylation. |
| Secondary Assays | Further characterize the mechanism of action. | For a GPCR antagonist, perform radioligand binding assays to determine if the compound binds competitively or allosterically. For an ion channel modulator, investigate state-dependence of the block. |
| Structure-Activity Relationship (SAR) | Understand the relationship between chemical structure and biological activity. | Synthesize and test analogs of the validated hits to identify key structural features required for activity. |
Conclusion
The high-throughput screening of thiazolyl guanidine libraries offers a promising avenue for the discovery of novel therapeutics. By employing a target-centric approach to assay design, utilizing robust HTS technologies, and implementing a rigorous data analysis and hit validation cascade, researchers can effectively navigate the complexities of drug discovery and identify high-quality lead compounds. The protocols and strategies outlined in this guide provide a solid foundation for initiating and executing successful screening campaigns targeting kinases, GPCRs, and ion channels with this versatile chemical scaffold.
References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. (URL: [Link])
-
Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). (URL: [Link])
-
Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. (URL: [Link])
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (URL: [Link])
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (URL: [Link])
-
Structure, function and drug discovery of GPCR signaling. (URL: [Link])
-
Novel approaches to screening guanidine derivatives | Request PDF. (URL: [Link])
- Compositions and methods for modulating g
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (URL: [Link])
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (URL: [Link])
-
Tyrosine kinase inhibitor - Wikipedia. (URL: [Link])
-
Exploratory Study of Guanidine Derivatives as Novel Anti Trypanosoma cruzi Scaffolds. (URL: [Link])
-
Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed. (URL: [Link])
-
Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. (URL: [Link])
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube. (URL: [Link])
- WO2007115408A1 - Compositions and methods for modulating gated ion channels - Google P
-
Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators. (URL: [Link])
-
Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC. (URL: [Link])
-
Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects - Cleveland Clinic. (URL: [Link])
-
What are GPCR antagonists and how do they work? - Patsnap Synapse. (URL: [Link])
-
HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. (URL: [Link])
-
Flavonoids as Modulators of Potassium Channels - Encyclopedia.pub. (URL: [Link])
-
Biased agonism: An emerging paradigm in GPCR drug discovery - PMC. (URL: [Link])
-
Occurrence, distribution, dereplication and efficient discovery of thiazolyl peptides by sensitive-resistant pair screening - PubMed. (URL: [Link])
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- stability issues in aqueous solution
Technical Support Center: Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
Welcome to the technical support guide for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. As an important intermediate in pharmaceutical synthesis, particularly for drugs like Famotidine, understanding its stability profile in aqueous solutions is critical for obtaining reliable and reproducible experimental results.[1][2]
This molecule possesses two key functional groups that are susceptible to degradation in aqueous environments: the highly basic guanidine moiety and the reactive mercaptomethyl (thiol) group. This guide provides a detailed exploration of these stability issues through a comprehensive FAQ section and a practical troubleshooting guide.
Frequently Asked Questions (FAQs): Understanding the Chemistry of Degradation
This section delves into the fundamental chemical principles governing the stability of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Q1: I've observed a rapid decrease in the concentration of my compound in an aqueous solution. What are the primary reasons for this instability?
The observed degradation is typically due to two independent chemical processes occurring simultaneously:
-
Hydrolysis of the Guanidine Group: The guanidine functional group is susceptible to hydrolysis, especially under basic conditions, which cleaves a C-N bond to form a urea derivative and an amine.[3][4]
-
Oxidation of the Thiol Group: The mercaptomethyl group (-CH₂SH) is readily oxidized, primarily forming a disulfide-linked dimer. This reaction can be catalyzed by dissolved oxygen and trace metal ions.[5][6][7]
These two pathways are the most common sources of instability in aqueous media.
Q2: How significantly does pH impact the stability, and what is the underlying mechanism?
The pH of your aqueous solution is arguably the most critical factor.
-
Guanidine Hydrolysis: Guanidines are strong organic bases and are most stable as their protonated form (guanidinium ion) in neutral to acidic solutions.[8] However, in basic aqueous solutions (pH > 7), they are prone to base-catalyzed hydrolysis.[3][9] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the central carbon of the guanidine group, which leads to the formation of a urea derivative.[10] Elevated temperatures will further accelerate this hydrolysis.[8]
-
Thiol Oxidation: The thiol group (R-SH) exists in equilibrium with its deprotonated form, the thiolate anion (R-S⁻). The pKa of a typical thiol is around 8-9. At neutral and especially at basic pH, the concentration of the more nucleophilic thiolate anion increases. Thiolates are significantly more susceptible to oxidation than their protonated thiol counterparts.[7][11] Therefore, increasing the pH accelerates the rate of oxidation to the disulfide.
Q3: What are the most likely degradation products I should expect to see?
Based on the degradation mechanisms, you can anticipate two primary products. Identifying these can help confirm the source of instability in your experiments.
-
[4-(Mercaptomethyl)-2-thiazolyl]urea: Formed from the hydrolysis of the guanidine group.
-
Bis([2-guanidino-4-thiazolyl]methyl) disulfide: The dimer formed from the oxidation of two thiol groups.
The following diagram illustrates these two degradation pathways.
Caption: Experimental workflow for an aqueous stability study.
Recommended HPLC Method:
-
Technique: Cation-exchange chromatography is highly effective for separating the basic guanidine compound from matrix ions. [12][13]* Column: A suitable cation-exchange column (e.g., Dionex IonPac CS20 or similar). [12]* Mobile Phase: An isocratic acidic eluent, such as 5-50 mM methanesulfonic acid. [12][13]* Detection: UV detection at a wavelength of approximately 220-265 nm. [14]* Analysis: Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any degradation products over time.
By implementing these guidelines and understanding the underlying chemical vulnerabilities of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, researchers can significantly improve the accuracy and reliability of their experimental outcomes.
References
-
Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. PMC. [Link]
-
Product Class 13: Guanidine Derivatives. Thieme Chemistry. [Link]
-
Preparation and Reactions of Thiols. JoVE. [Link]
-
Liquid-Phase Oxidation of Thiols to Disulfides. ACS Publications. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
-
Guanidine. Sciencemadness Wiki. [Link]
-
Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PMC. [Link]
-
Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. PubMed. [Link]
-
Development of more hydrolytically stable alkyl guanidines. American Chemical Society. [Link]
-
Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. ResearchGate. [Link]
-
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. [Link]
- Method for quantitative determination of guanidine derivatives.
-
Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. PubMed. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]
-
2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. PMC. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. LookChem. [Link]
-
Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. [Link]
-
Stability of bicyclic guanidine superbases and their salts in water. University of Helsinki. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Industrial Technology and Application. [Link]
-
Guanidine degradation and export pathways. ResearchGate. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]
-
1-(4-(Mercaptomethyl)thiazol-2-yl)guanidine. Pharmaffiliates. [Link]
-
1-(4-(Mercaptomethyl)thiazol-2-yl)guanidine 95853-51-3. Lotusfeet Pharma. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 5. Video: Preparation and Reactions of Thiols [jove.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 9. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
Optimizing reaction conditions for thiazolyl guanidine synthesis
Topic: Optimizing Reaction Conditions for Thiazolyl Guanidine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Synthetic Challenge
Welcome to the Thiazolyl Guanidine Technical Support Center. You are likely here because this scaffold—common in H2-receptor antagonists, antivirals, and CNS agents—is notoriously difficult to synthesize cleanly.[1] The electron-deficient nature of the thiazole ring makes the exocyclic amine a poor nucleophile, complicating direct guanylation. Conversely, constructing the ring around a guanidine core (Hantzsch method) presents solubility and polymerization challenges.
This guide treats your synthesis as a system to be debugged. Select the module below that matches your current bottleneck.
Module 1: Route Selection & Strategy
Before troubleshooting conditions, validate your synthetic route. The two primary workflows are Cyclization (Hantzsch) and Functionalization (Guanylation) .[1]
Diagnostic Diagram: Workflow Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.
Module 2: The Hantzsch Synthesis (Ring Closure)
Context: Reaction of an
Standard Protocol
-
Stoichiometry: 1.0 equiv
-haloketone : 1.1 equiv amidinothiourea. -
Solvent: Ethanol (anhydrous preferred) or Acetone.
-
Conditions: Reflux for 2–6 hours.
-
Workup: Cool to precipitate the hydrobromide salt.
Troubleshooting Guide
Q: My reaction turns black/tarry, and yield is <30%.
-
Diagnosis: Decomposition of the
-haloketone. These reagents are lachrymators and degrade under light/heat, releasing acid that catalyzes polymerization. -
Fix:
-
Purify the Haloketone: Wash the starting material with cold saturated NaHCO₃, dry, and recrystallize immediately before use.
-
Add a Scavenger: Add 1.0 equiv of NaHCO₃ or NaOAc to the reaction mixture to buffer the HBr generated. This prevents acid-catalyzed degradation of the thiourea component.
-
Q: The product is not precipitating upon cooling.
-
Diagnosis: The guanidine hydrobromide salt is too soluble in hot ethanol.
-
Fix:
-
Solvent Switch: Switch to Acetone/Ethanol (4:1). The salt is less soluble in acetone.
-
Ether Crash: Add diethyl ether dropwise to the cooled solution until turbidity persists, then refrigerate.
-
Q: Regioselectivity issues (Imine vs. Amine form).
-
Insight: Hantzsch synthesis usually favors the 2-amino form due to aromatic stabilization. However, if the ketone has bulky steric groups, the mechanism may stall.
-
Fix: Ensure the reaction is run at reflux. Kinetic products (imines) often rearrange to thermodynamic products (amino-thiazoles) under thermal conditions [1].[1]
Module 3: Guanylation of 2-Aminothiazoles
Context: Reacting an existing 2-aminothiazole with a guanylating agent. Core Problem: The nitrogen on the thiazole is exocyclic and electron-deficient due to the ring's electron-withdrawing nature. It is a terrible nucleophile.
Reagent Selection Table
| Reagent | Reactivity | Toxicity | Recommended Use |
| Cyanamide ( | Low | Moderate | Only for highly reactive amines.[1] Requires Lewis Acid (Sc(OTf)₃) [2].[1] |
| S-Methylisothiourea | Medium | Low | Standard.[1] Requires reflux and long times. |
| Goodman's Reagent | High | Low | Excellent for substituted guanidines. |
| Bis-Boc-Thiourea + HgCl₂ | Very High | High | The "Nuclear Option". Use when nothing else works.[1] |
| Pyrazole-1-carboxamidine | High | Low | Modern standard.[1] Good balance of safety/reactivity [3]. |
Troubleshooting Guide
Q: I am using S-methylisothiourea, but starting material remains.
-
Diagnosis: The leaving group (MeSH) is not leaving because the amine isn't pushing hard enough.
-
Fix:
-
Mercury Promotion: Add 1.1 equiv of HgCl₂. This coordinates to the sulfur, making it a "super leaving group." Warning: Toxic waste generation.
-
EDCI Promotion: Use EDCI (1.2 equiv) as a desulfurizing agent. It activates the thiourea similar to Hg(II) but is greener [4].
-
Q: I am getting regioselectivity issues (N-1 vs N-exocyclic).
-
Insight: Guanylation can occur at the ring nitrogen (N-3) or the exocyclic amine.
-
Fix: Use Bis-Boc-protected guanylating agents . The bulky Boc groups sterically hinder attack at the ring nitrogen, forcing reaction at the exocyclic amine.
Mechanism & Activation Diagram
Figure 2: Activation mechanism for the guanylation of weak nucleophiles using desulfurizing agents.[1]
Module 4: Purification & Isolation
Context: Thiazolyl guanidines are highly polar, basic, and often "streak" on silica gel.
Q: The compound is stuck on the silica column (Rf = 0).
-
Cause: Interaction between the basic guanidine and acidic silanols.
-
Fix:
-
Deactivate Silica: Pre-wash the column with 1% Triethylamine (TEA) in DCM.
-
Mobile Phase: Use DCM/MeOH/NH₄OH (90:9:1). The ammonia competes for silanol sites.
-
Reverse Phase: Switch to C18 silica. Elute with Water/Acetonitrile + 0.1% TFA.
-
Q: I cannot crystallize the oil.
-
Fix: Guanidines love to be salts.
-
Picrate Formation: Dissolve in EtOH, add picric acid. (Warning: Picrates are explosive when dry; handle wet).[1]
-
HCl Gas: Bubble dry HCl gas through an ether solution of the free base. The hydrochloride salt is usually a stable solid [5].
-
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] Link
-
Tsubokura, K., et al. (2014).[3] "Scandium(III) Triflate-Catalyzed Guanylation of Amines." Synlett, 25, 1302-1306.[1][3] Link
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502.[1] Link[1]
-
Kim, K. S., & Qian, L. (1993).[1] "Improved method for the preparation of guanidines: The use of EDCI." Tetrahedron Letters, 34(48), 7677-7680.[1] Link
-
BenchChem Protocols. (2025). "Purification of Guanidine Derivatives via Salt Formation." BenchChem Technical Notes. Link[1]
Sources
- 1. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Troubleshooting Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
Topic: Solubility & Stability Troubleshooting for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- CAS: 95853-51-3 (often referred to as the Famotidine intermediate or GMT) Audience: Chemical Biology Researchers & Medicinal Chemists[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is a bifunctional heterocycle containing a highly basic guanidine group (
Users most frequently encounter precipitation due to two competing mechanisms:[2]
-
Oxidative Dimerization: The free thiol (-SH) rapidly oxidizes in aerobic buffers to form a disulfide-linked dimer (similar to cystine), which is significantly less soluble than the monomer.[1][2]
-
pH-Dependent Desolvation: The compound exists in different protonation states.[1][2] At high pH, the loss of the positive charge on the guanidinium combined with the formation of the thiolate anion can alter the solvation shell, leading to aggregation, particularly in high-ionic-strength buffers.[1][2]
This guide provides a root-cause analysis and validated protocols to stabilize this compound in solution.
Diagnostic Workflow (Interactive Logic)
Use the following logic flow to identify the specific cause of your precipitation event.
Figure 1: Decision tree for diagnosing precipitation causes based on timing and buffer conditions.
Troubleshooting Guides (FAQ Format)
Issue 1: "The solution was clear initially but became cloudy after 30 minutes."
Diagnosis: Oxidative Dimerization (Disulfide Formation). The mercaptomethyl group is highly susceptible to oxidation by atmospheric oxygen, forming a disulfide dimer (R-S-S-R).[1][2] This dimer is often hydrophobic and precipitates out of aqueous buffer.[1][2]
Issue 2: "I dissolved the powder in DMSO, but it precipitated immediately upon adding to PBS (pH 7.4)."
Diagnosis: Solubility Shock / "Crash Out". While the compound is soluble in organic solvents (DMSO), the sudden transition to a high-dielectric aqueous environment causes rapid aggregation, especially if the concentration is high (>10 mM).[2]
-
The Fix: Use a "Step-Down" Dilution Method.
Issue 3: "Does pH affect the stability of the mercaptomethyl group?"
Answer: Yes, critically.
The rate of thiol oxidation is pH-dependent.[1][2] At higher pH (pH > 8.0), the thiol deprotonates to the thiolate anion (
-
Recommendation: If your experiment allows, work at pH 6.0 – 7.0 . At this pH, the thiol is protonated and significantly more stable against air oxidation.[1][2]
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol to ensure the compound remains monomeric for screening or coupling reactions.[2]
Reagents:
Procedure:
-
Calculate: Determine the mass required for a 10 mM solution.
-
Dissolve: Dissolve the powder in anhydrous DMSO. Vortex until completely clear.[1][2]
-
Fortify: Add TCEP to the DMSO stock to a final concentration of 1.1 molar equivalents relative to the guanidine compound.
-
Storage: Aliquot into small volumes (e.g., 50 µL), flush the headspace with Argon or Nitrogen gas, and store at -20°C. Do not freeze-thaw more than once.
Protocol B: Ellman’s Test for Thiol Integrity
Use this to verify if your "precipitate" is actually the oxidized dimer.[2]
-
Prepare Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL of Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).
-
Sample Prep: Take an aliquot of your clear supernatant (centrifuge the precipitate if necessary).
-
Reaction: Mix 10 µL of sample + 990 µL of Ellman’s Reagent solution.
-
Read: Measure Absorbance at 412 nm .
-
Interpretation:
Physicochemical Data Summary
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~188.27 g/mol | Small molecule, diffuses rapidly.[1][2] |
| Guanidine | ~13.0 (Basic) | Remains positively charged (+) at all physiological pH levels.[1][2] |
| Thiol | ~8.5 (Estimated) | Becomes nucleophilic/reactive at pH > 8.[1][2]0. |
| LogP | ~0.5 - 1.0 | Moderately polar; soluble in water but prefers organic co-solvents at high conc.[1][2] |
| Solubility (Water) | Moderate (< 10 mg/mL) | Requires pH control; HCl salt is more soluble than free base.[1][2] |
| Solubility (DMSO) | High (> 50 mM) | Preferred solvent for stock solutions.[1][2] |
References
-
Burns, J. A., et al. (1991).[1][2] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.[1][2]
-
Marosi, A., et al. (2011).[1][2][3] "Solution-state NMR spectroscopy of famotidine revisited: Spectral assignment, protonation sites, and their structural consequences." Magnetic Resonance in Chemistry, 49(10), 684-689.[1][2] (Discusses the protonation states of the guanidine-thiazole motif).
-
Cleland, W. W. (1964).[1][2] "Dithiothreitol, a new protective reagent for SH groups."[1][2] Biochemistry, 3(4), 480-482.[1][2]
Sources
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- purification challenges and solutions
Senior Application Scientist Desk Subject: Purification, Stability, and Handling of Famotidine Intermediate (CAS 95853-51-3 / 76823-93-3 HCl salt)
Product Identity & Critical Properties
Before troubleshooting, confirm you are working with the correct chemical form.[1][2] This compound exists in equilibrium between its free base and salt forms, and its stability is dictated by the oxidation state of the thiol group.[1][3]
| Property | Specification | Notes |
| Chemical Name | [4-(Mercaptomethyl)-2-thiazolyl]guanidine | Also: 2-Guanidino-4-mercaptomethylthiazole |
| CAS Number | 95853-51-3 (Free Base)76823-93-3 (Hydrochloride) | Critical: The HCl salt is significantly more stable against oxidation than the free base.[1][2][3][4][5] |
| Molecular Formula | C₅H₈N₄S₂ (Free Base) | MW: 188.27 g/mol |
| pKa | ~13.6 (Guanidine), ~8-9 (Thiol) | High basicity of guanidine makes this a zwitterionic candidate at neutral pH.[1][2][5] |
| Solubility | Soluble in Water, Methanol, dilute acid.Insoluble in Acetone, Ether, Chloroform.[1] | Use Acetone as an anti-solvent for precipitation.[1][2][5] |
The Core Challenge: Thiol Oxidation (The "Yellowing" Effect)[5]
The primary failure mode for this compound is the oxidative dimerization of the mercaptomethyl group (-CH₂SH) into a disulfide impurity (Famotidine Impurity A).[1][3][5] This reaction is accelerated by:
-
High pH (>7): The thiolate anion (RS⁻) is the reactive species for oxidation.[1][2][5]
-
Oxygen Exposure: Atmospheric oxygen rapidly converts the thiol to disulfide.[1][2]
Mechanism of Degradation
The following diagram illustrates the degradation pathway you are likely fighting during purification.
Figure 1: Oxidative degradation pathway.[2][5] Maintaining acidic pH keeps the compound in the protonated (stable) R-SH form.[3][5]
Purification Protocols
Protocol A: Recrystallization (Removal of Disulfide Impurities)
Scenario: Your product has turned off-white or yellow, indicating partial oxidation.[1][2][3][5] Principle: The monomer (thiol) is soluble in acidic water/alcohol; the dimer (disulfide) is significantly less soluble in water and can be filtered off or left behind.[1][2][5]
Reagents:
-
Degassed Water (Sparged with N₂ or Ar for 15 mins).
Step-by-Step:
-
Dissolution: Suspend the crude solid in Degassed Water (5 mL per gram of solid).
-
Acidification: If the pH is > 4, adjust to pH 1–2 using Conc. HCl. The solution should become clear as the guanidine protonates.
-
Reduction (Optional but Recommended): Add 0.1% w/w Dithiothreitol (DTT) or Sodium Metabisulfite to the solution to reverse trace oxidation.[1][2][5]
-
Crystallization:
-
Isolation: Filter the white precipitate under inert gas (if possible). Wash the cake with cold Acetone.
-
Drying: Vacuum dry at 40°C. Do not exceed 50°C as heat accelerates oxidation.[1][2][5]
Protocol B: Synthesis Cleanup (From Chloromethyl Precursor)
Scenario: You are synthesizing the compound from 2-guanidino-4-chloromethylthiazole. Issue: The reaction often leaves unreacted thiourea or isothiourea intermediates.[2]
Workflow Diagram:
Figure 2: Conversion and purification workflow from crude synthesis mixture.[2][3][5]
Troubleshooting & FAQs
Q1: My NMR spectrum shows broad peaks around 7-9 ppm. Is the sample impure?
-
Diagnosis: Not necessarily.[1][2][5] These are the exchangeable protons on the Guanidine group (–NH–C(=NH)NH₂).[2][5]
-
Solution: Run the NMR in DMSO-d6 with a drop of D₂O .[2][3][5] The exchangeable peaks will disappear, allowing you to clearly see the Thiazole proton (~6.5-7.0 ppm singlet) and the Methylene protons (~3.6 ppm singlet).[1][3][5] If the Methylene peak is split or shifted, you have the disulfide dimer.[2]
Q2: The product turns into a sticky gum during recrystallization.
-
Cause: This usually happens if the water content is too high or if the solvent polarity is intermediate.[1][2]
-
Fix: You are likely forming an "oil out" phase.[2][5] Re-dissolve the gum in minimal Methanol/Water (warm), then add the Acetone (anti-solvent) much slower and with vigorous stirring. Seeding with a pure crystal helps significantly.[1][2][5]
Q3: How do I store this for long periods?
-
Protocol: Store as the Dihydrochloride salt . The extra proton stabilizes the guanidine and the thiol.[1][3]
-
Conditions: -20°C, under Argon, in an amber vial (light can catalyze radical formation).
Q4: Can I use Ellman’s Reagent to test purity?
-
Yes. Ellman’s reagent (DTNB) reacts specifically with free thiols.[2][5]
-
Method: Dissolve a small amount of your product in pH 8 buffer with DTNB. A strong yellow color (TNB anion) confirms the presence of free thiol.[2][5] If the solution remains colorless but your mass is correct, your product has oxidized to the disulfide.[1][2]
References
-
US Patent 4,562,261A. 2-Guanidinothiazoline compounds, and process for preparing them.[1][2][3][5] (1985).[1][2][5] Describes the synthesis from amidinothiourea and dichloroacetone.
-
PubChem Compound Summary. S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride (Related Intermediate Structure & Properties). [1][2][5]
-
US Patent 5,068,405A. Famotidine intermediates and their preparation.[1][2][5][6] (1991).[1][2][5][6] Details the handling of the chloromethyl and mercaptomethyl intermediates.
-
Sigma-Aldrich (Merck). 2-[4-(2-Cyanoethylthio)methyl]thiazolyl guanidine (Protected Precursor Data).[1][2][3][5]
Sources
- 1. Application of Micellar Extraction for Isolation of Famotidine from Aqueous Samples Prior to its Chromatographic Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[4-(2-氰乙基硫代)甲基]噻唑基胍 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride | C6H11ClN6S2 | CID 23056951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
Common experimental errors with Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
Common Name: 2-Guanidino-4-(mercaptomethyl)thiazole CAS: 95853-51-3 (Free Base) | 77171-55-2 (Dihydrochloride) Synonyms: Famotidine Impurity H; (2-Guanidinothiazol-4-yl)methanethiol
Introduction: The "Dual-Reactivity" Challenge
Welcome to the technical support hub for 2-Guanidino-4-(mercaptomethyl)thiazole . This compound presents a unique challenge in experimental handling due to its amphoteric duality : it contains a highly basic guanidine group (pKa ~13.6) and a nucleophilic, oxidation-prone thiol group (pKa ~8.5).
Most experimental failures with this compound stem from treating it as a stable, inert ligand. It is not. It is a reactive chemical species that undergoes rapid oxidative dimerization and pH-dependent solubility shifts. This guide addresses the three most common failure modes: Oxidative Dimerization , Solubility Crash-out , and Assay Interference .
Module 1: Stability & Storage (The Oxidation Trap)
The Issue
Users frequently report a loss of biological potency or the appearance of "mystery peaks" in HPLC after storing the compound in solution for >24 hours.
The Mechanism
The mercaptomethyl group is highly susceptible to oxidation by atmospheric oxygen, forming a disulfide dimer (Bis-2-guanidino-4-thiazolylmethyl disulfide). This reaction is accelerated at pH > 7.0, where the thiol exists as a thiolate anion (
Troubleshooting Guide
Q: My compound turned from a white powder to a yellow sticky solid, or my solution developed a precipitate. What happened? A: You likely formed the disulfide dimer. The dimer is often less soluble and biologically inactive (or has altered activity) compared to the monomer.
Q: How do I prevent this during long incubations? A: You must maintain a reducing environment.
-
Protocol: Add 0.5 – 1.0 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT to your working buffer. TCEP is preferred as it is stable over a wider pH range and does not contain thiols that might compete in certain assays.
-
Storage: Never store aqueous solutions. Make fresh from solid or a degassed DMSO stock.
Visualization: The Oxidation Pathway
Figure 1: The oxidative dimerization pathway. At physiological pH, the equilibrium shifts toward the reactive thiolate, accelerating dimer formation unless reducing agents are present.
Module 2: Solubility & Preparation
The Issue
Researchers often struggle to dissolve the compound in PBS or observe precipitation upon diluting a DMSO stock into aqueous media.
The Mechanism
The solubility is strictly pH-dependent due to the guanidine group.
-
Free Base: Poorly soluble in water at neutral pH.
-
Dihydrochloride Salt: Highly soluble in water but acidic.
-
Zwitterion Effect: At pH ~9-10, the molecule may approach an isoelectric point where solubility is lowest.
Solubility Reference Table
| Solvent / Condition | Solubility Limit | Notes |
| DMSO (Anhydrous) | ~30 mg/mL | Recommended Stock. Stable if stored -20°C under Argon. |
| Water (pH < 4) | >50 mg/mL | Soluble as the cation (protonated guanidine). |
| PBS (pH 7.4) | <0.5 mg/mL | Danger Zone. The free base may crash out. |
| Ethanol | Sparingly Soluble | Not recommended for high-concentration stocks. |
Step-by-Step Solubilization Protocol
-
Stock Prep: Dissolve the solid in anhydrous DMSO to a concentration of 10–50 mM.
-
Degassing: Briefly sonicate the DMSO stock to remove dissolved oxygen.
-
Dilution:
-
Do not add PBS directly to the DMSO stock.
-
Do add the DMSO stock dropwise to the vortexing buffer.
-
-
Buffer Optimization: If working at pH 7.4, ensure your buffer contains a solubilizing aid if concentrations >10 µM are needed. 0.05% Tween-20 or BSA can prevent micro-precipitation.
Module 3: Assay Interference (False Positives)
The Issue
The compound shows "promiscuous" inhibition in high-throughput screening (HTS) or unexpected covalent binding.
The Mechanism
The mercaptomethyl group is a "warhead" in disguise.
-
Covalent Reaction: It can react with electrophilic cysteine residues in enzymes (e.g., proteases, kinases) forming mixed disulfides.
-
Metal Chelation: The thiazole nitrogen + thiol sulfur can form bidentate chelates with metalloenzymes (Zinc, Copper), leading to false inhibition.
-
Redox Cycling: In the presence of trace metals, thiols can generate hydrogen peroxide (
), which inhibits many enzymes non-specifically.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying the root cause of assay failure.
References
-
Chemical Properties & Stability
-
Thiol Oxidation Mechanisms
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
-
-
Experimental Handling of Guanidinothiazoles
-
Disulfide Formation in Peptide Synthesis (Relevant for Coupling)
-
Postma, T. M., & Albericio, F. (2014). Disulfide formation strategies in peptide synthesis. European Journal of Organic Chemistry.
-
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Antiulcer agents. 4-substituted 2-guanidinothiazoles: reversible, competitive, and selective inhibitors of gastric H+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance mechanisms to thiazolyl guanidine compounds
Topic: Overcoming Resistance Mechanisms & Experimental Optimization Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists
Welcome to the Technical Support Center
You have reached the specialized support hub for Thiazolyl Guanidine (TG) scaffolds. These compounds are potent pharmacophores often utilized for their ability to target bacterial cell division (FtsZ inhibition), disrupt membranes, or inhibit multidrug resistance (MDR) efflux pumps.
However, their unique physicochemical properties—specifically the high basicity of the guanidine group (
Module 1: Solubility & Formulation Troubleshooting
Status: Critical | Issue: Compound precipitation in biological media.
The Core Problem: The Basicity Paradox
Thiazolyl guanidines exist predominantly as protonated cations at physiological pH (7.4). While the cationic charge aids interaction with negatively charged bacterial membranes, the lipophilic thiazole tail often drives aggregation in aqueous buffers, leading to false-negative bioassay results.
Troubleshooting Guide: "My compound crashes out in Muller-Hinton Broth."
| Diagnostic Step | Technical Insight | Recommended Action |
| Check DMSO Stock | "Freezing" of stock solutions creates concentration gradients. | Protocol: Sonicate 10mM DMSO stocks for 5 mins at 25°C before every use. Do not assume homogeneity after thawing. |
| Verify pH Shock | Diluting a highly acidic salt form (e.g., hydrochloride) into unbuffered media drops local pH, causing precipitation of media components. | Protocol: Pre-dilute the compound in PBS (pH 7.4) before adding to media. Ensure final DMSO concentration is <1% (v/v). |
| Assess Counter-ion | Chloride salts of TGs often have lower solubility than other organic salts due to high lattice energy. | Optimization: Switch to Mesylate or Tosylate salts to disrupt crystal packing and improve aqueous solubility. |
FAQ: Solubility
Q: Can I use cyclodextrins to improve solubility for MIC assays?
A: Proceed with caution. While Hydroxypropyl-
Module 2: Overcoming Biological Resistance
Status: Active | Issue: High Minimum Inhibitory Concentration (MIC) despite potent enzyme inhibition.
Mechanism of Resistance Analysis
When TGs fail in whole-cell assays despite potent target inhibition (e.g., FtsZ
Visualizing the Resistance Pathway The following diagram illustrates the decision logic for diagnosing resistance in Gram-negative organisms (e.g., P. aeruginosa, E. coli).
Caption: Diagnostic logic flow to distinguish between efflux-mediated resistance, membrane impermeability, and target site mutation.
Module 3: Experimental Protocols
Protocol A: Ethidium Bromide (EtBr) Accumulation Assay
Purpose: To determine if your TG compound is a substrate for efflux pumps (e.g., NorA in S. aureus).
Principle: EtBr is a substrate for many efflux pumps. If your TG inhibits the pump (or competes as a substrate), EtBr will accumulate inside the cell, increasing fluorescence as it binds to DNA.
-
Preparation: Grow S. aureus (SA-1199B, NorA overexpressing) to mid-log phase (
). -
Loading: Wash cells and resuspend in PBS containing 10 µg/mL Ethidium Bromide.
-
Treatment: Add TG compound at
MIC. Include a positive control (e.g., Verapamil or Reserpine). -
Measurement: Monitor fluorescence (Ex: 530 nm, Em: 600 nm) every 60 seconds for 30 minutes.
-
Interpretation:
-
Flat line: The pump is active; your compound is not inhibiting it.
-
Rising slope: Efflux is blocked; your compound is an Efflux Pump Inhibitor (EPI).[1]
-
Protocol B: Checkerboard Synergy Assay
Purpose: To overcome resistance by combining TGs with antibiotics.
Matrix Setup:
-
Row A-H: Serial 2-fold dilution of Antibiotic (e.g., Ciprofloxacin).
-
Column 1-12: Serial 2-fold dilution of Thiazolyl Guanidine.
Calculation (FICI): Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.
| FICI Value | Interpretation | Actionable Insight |
| ≤ 0.5 | Synergy | TG is successfully inhibiting the resistance mechanism (e.g., blocking the pump). |
| 0.5 – 4.0 | Indifference | No interaction. The resistance is likely target-mediated, not efflux. |
| > 4.0 | Antagonism | Stop. The compounds may be chemically reacting or competing for uptake. |
Module 4: Structural Optimization (Medicinal Chemistry)
If your compound is failing due to metabolic instability or rapid efflux , consider these structural modifications based on Structure-Activity Relationship (SAR) data:
-
Guanidine Protection: Unsubstituted guanidines are rapidly metabolized.
-
Fix: Introduce an N-tosyl or N-adamantyl group. This lowers basicity slightly and improves membrane permeation (lipophilicity).
-
-
Thiazole Substitution:
-
Fix: C4-phenyl substitutions on the thiazole ring often enhance potency against MRSA but increase susceptibility to efflux. Adding a fluorine at the para-position of the phenyl ring can block metabolic hydroxylation.
-
References
-
Mechanism of Action & FtsZ Targeting
-
Efflux Pump Inhibition
-
Holler, J. G., et al. (2012). "Novel Inhibitors of the Staphylococcus aureus NorA Efflux Pump." Antimicrobial Agents and Chemotherapy. Link
-
-
Checkerboard Assay Protocols
-
Odds, F. C. (2003). "Synergy, antagonism, and what the chequerboard puts between them." Journal of Antimicrobial Chemotherapy. Link
-
-
Thiazole-Guanidine Synthesis & Solubility
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. Link
-
-
Ethidium Bromide Accumulation Methodology
-
Martins, M., et al. (2008). "Simple Method for Screening the Activity of Efflux Pump Inhibitors of Multidrug-Resistant Bacteria." International Journal of Antimicrobial Agents. Link
-
Sources
Validation & Comparative
Comparative Analysis of Thiazolyl-Guanidine Analogs: Targeting Diverse Pathologies
A Comparative Analysis of Thiazolyl-Guanidine Analogs in Drug Discovery: A Guide for Researchers
For medicinal chemists and drug development professionals, the thiazole ring is a privileged scaffold, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic and structural properties, when combined with the highly basic and versatile guanidine moiety, create a chemical space ripe for the discovery of novel therapeutic agents with a wide spectrum of pharmacological activities.[3][4][5] While the specific analog series, Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, is primarily documented as a synthetic intermediate, the broader class of thiazolyl-guanidine derivatives has been the subject of significant investigation, yielding potent modulators of various biological targets.[6]
This guide provides a comparative analysis of distinct classes of thiazolyl-guanidine analogs, synthesizing findings from disparate therapeutic areas to offer insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The versatility of the thiazolyl-guanidine scaffold is evident in its application to distinct and unrelated biological targets. Here, we compare two representative classes of analogs: those developed as α2-adrenoceptor antagonists and those identified as novel antifungal agents.
Thiazole-Guanidine Derivatives as α2-Adrenoceptor Ligands
The α2-adrenoceptors, a class of G protein-coupled receptors, are critical regulators of neurotransmitter release and are implicated in conditions such as hypertension, depression, and pain. Research into bioisosteric replacements for phenyl rings in guanidine derivatives has led to the exploration of thiazole-containing analogs.[7]
Structural Features and Activity:
In a study comparing phenyl, thiophene, and thiazole replacements, a small library of guanidine derivatives was synthesized and evaluated for their affinity and activity at α2-adrenoceptors.[7] The findings indicated that while unsubstituted guanidinothiophenes displayed the strongest affinities, comparable to the phenyl analogs, the thiazole derivatives also showed notable activity. For instance, a 5-membered cycloalkyl-substituted thiazole analog exhibited the strongest affinity within its series.[7] Interestingly, only one of the tested compounds displayed agonistic activity, while two others were identified as promising antagonists.[7]
Thiazoyl Guanidine Derivatives as Novel Antifungal Agents
Invasive fungal infections (IFIs) pose a significant threat, and the emergence of drug-resistant strains necessitates the development of antifungals with novel mechanisms of action.[8] A series of novel aryl guanidine derivatives incorporating a thiazole ring has been identified as potent inhibitors of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[8]
Structural Features and Activity:
Through structure-activity relationship studies and optimization to reduce lipophilicity, compound 6h was identified as a lead candidate.[8] This analog demonstrated potent antifungal activity against Aspergillus fumigatus, even in the presence of serum, and showed improved metabolic stability and pharmacokinetic properties.[8] Crucially, in a murine model of systemic A. fumigatus infection, 6h exhibited efficacy equivalent to the clinical standard, voriconazole.[8] A key advantage of this series is its novel target within the ergosterol biosynthesis pathway, which confers activity against azole-resistant strains of A. fumigatus.[8]
Performance Comparison
The table below summarizes the key comparative aspects of these two classes of thiazolyl-guanidine analogs.
| Feature | α2-Adrenoceptor Ligands | Antifungal Agents (Ergosterol Biosynthesis Inhibitors) |
| Primary Target | α2-Adrenoceptors | Enzyme in the ergosterol biosynthesis pathway |
| Therapeutic Area | Neuroscience, Cardiovascular | Infectious Diseases |
| Key Finding | Thiazole ring is a viable bioisostere for a phenyl ring in guanidine-based ligands.[7] | Aryl guanidine thiazole analogs show potent in vivo efficacy, equivalent to voriconazole, and are active against resistant strains.[8] |
| Example Lead Compound | Not explicitly defined in the provided abstract. | Compound 6h |
| Mechanism of Action | Antagonism of α2-adrenoceptors.[7] | Inhibition of a novel target in the ergosterol biosynthesis pathway.[8] |
Experimental Protocols for Evaluation
The characterization of novel thiazolyl-guanidine analogs requires a suite of robust in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the field.
In Vitro Cytotoxicity Assessment: MTT Assay
A fundamental first step in drug discovery is to assess the general cytotoxicity of a compound against mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]
Methodology:
-
Cell Seeding: Plate a human cell line (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Murine Model of Systemic Fungal Infection
To evaluate the in vivo efficacy of antifungal candidates, a murine model of systemic infection is a standard preclinical assay.[8]
Methodology:
-
Immunosuppression: Induce immunosuppression in mice (e.g., using cyclophosphamide and cortisone acetate) to make them susceptible to fungal infection.
-
Infection: Infect the mice intravenously with a standardized inoculum of the fungal pathogen (e.g., Aspergillus fumigatus).
-
Treatment: Administer the test compound (e.g., compound 6h ) and a comparator drug (e.g., voriconazole) via a clinically relevant route (e.g., oral gavage) at various doses, starting 24 hours post-infection.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 14 days).
-
Endpoint Analysis: The primary endpoint is typically survival. Fungal burden in target organs (e.g., kidneys, brain) can be assessed as a secondary endpoint by plating homogenized tissue on selective agar.
-
Data Analysis: Compare the survival curves of the treated groups to the vehicle control group using statistical methods such as the log-rank test.
Mechanism of Action: Visualizing the Target Pathway
Understanding the mechanism of action is crucial for rational drug design. For the antifungal thiazoyl guanidine derivatives, the target is within the ergosterol biosynthesis pathway.
Ergosterol Biosynthesis Pathway and Inhibition
Caption: Inhibition of a novel enzyme in the ergosterol pathway by thiazoyl guanidine analogs.
Conclusion and Future Directions
The thiazolyl-guanidine scaffold represents a versatile and pharmacologically significant class of compounds. The successful development of analogs targeting diverse proteins like α2-adrenoceptors and fungal enzymes underscores the potential for further exploration.[7][8] Future research should focus on expanding the chemical diversity around this core, employing structure-based design where target information is available, and performing comprehensive preclinical profiling to identify candidates for clinical development. The ability to fine-tune the properties of the thiazole ring and the guanidine group through synthetic modifications will continue to make this an attractive area for the discovery of new medicines.[1]
References
- Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α>2>-Adrenoceptors. Research Explorer - The University of Manchester.
- Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α 2 -Adrenoceptors | Request PDF.
- Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections.
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
- Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. LookChem.
- Guanidine-Containing Antifungal Agents against Human-Relevant Fungal P
- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Structural & Functional Analysis: The Guanidinothiazole Scaffold vs. Famotidine
[1]
Executive Summary
This guide provides a technical comparison between Famotidine , a third-generation histamine H2-receptor antagonist, and its core pharmacophore precursor, Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3, hereafter referred to as GMT-G ).
While Famotidine is a clinically established therapeutic for peptic ulcer disease and GERD, GMT-G represents the "warhead" fragment responsible for the drug's high affinity to the H2 receptor's anionic subsite. This guide analyzes the Structure-Activity Relationship (SAR) that transforms the reactive, low-potency GMT-G scaffold into the highly potent, selective, and stable Famotidine.
Key Takeaway: GMT-G provides the essential receptor anchoring mechanism (guanidinium-aspartate interaction), but lacks the secondary dipole interactions and metabolic stability provided by Famotidine's sulfamoylpropanimidamide side chain.
Chemical Identity & Structural Profiling[2]
The comparison hinges on the transition from a reactive intermediate to a stabilized drug substance.
| Feature | Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (GMT-G) | Famotidine |
| CAS Registry | 95853-51-3 | 76824-35-6 |
| Role | Pharmacophore Scaffold / Synthetic Intermediate | Active Pharmaceutical Ingredient (API) |
| Molecular Formula | ||
| Key Moiety | 2-guanidinothiazole ring + Free Thiol ( | 2-guanidinothiazole ring + Thioether Linker + Sulfamoyl Amidine |
| Chemical Stability | Low: Prone to oxidation (disulfide formation) and dimerization. | High: Thioether linkage is stable; metabolic stability is superior to cimetidine. |
| pKa (Guanidine) | ~13.6 (Highly Basic) | ~13 (Guanidine), ~6.8 (Thiazole ring influence) |
Structural Logic (DOT Diagram)
The following diagram illustrates the structural relationship and the "Fragment-Based" assembly of H2 activity.
Comparative Pharmacodynamics
Mechanism of Action: The Two-Site Model
H2 receptor antagonists function by binding to two distinct domains within the receptor pocket:
-
Site 1 (Anionic Subsite): Interacts with a protonated basic group.
-
Site 2 (H-Bonding/Dipole Domain): Interacts with a polar, non-basic group (e.g., cyanoguanidine, sulfamoyl).
GMT-G Activity (The Scaffold)
-
Binding: The guanidine group of GMT-G is protonated at physiological pH. It forms an ionic bond with Asp98 in the H2 receptor transmembrane domain.
-
Deficiency: Lacking the "tail" (side chain), GMT-G cannot bridge to Site 2. It lacks the necessary dipole moment to stabilize the inactive conformation of the receptor effectively (Inverse Agonism).
-
Result: GMT-G exhibits negligible H2 antagonist potency (
in the mM range) compared to the drug. It acts merely as a competitive "plug" with weak affinity.
Famotidine Activity (The Drug)[1][2][3][4][5]
-
Binding: Retains the guanidinothiazole anchor (from GMT-G) for Site 1.
-
Enhancement: The thioether linker positions the sulfamoyl amidine group exactly to interact with the polar region (Site 2).
-
Result: High potency (
) and "insurmountable" antagonism in some models due to slow dissociation kinetics.
Experimental Data Summary
| Parameter | GMT-G (Fragment) | Famotidine (Drug) |
| H2 Receptor Affinity ( | < 4.0 (Estimated) | 7.95 (Guinea Pig Atrium) |
| Acid Inhibition ( | Inactive (at standard doses) | 0.03 mg/kg (Rat, i.v.) |
| Selectivity (H2 vs H1) | Low (Non-specific cation) | > 50:1 |
| Receptor Binding Mode | Ionic Anchor Only | Ionic Anchor + H-Bond Network |
Experimental Protocols
To verify the activity differences described above, the following standardized protocols are recommended. These methods validate the necessity of the side chain for biological activity.
Protocol A: Isolated Guinea Pig Atrium Assay (H2 Potency)
Standard assay for H2 chronotropic response.
-
Tissue Preparation:
-
Sacrifice guinea pigs (300–500g) by cervical dislocation.
-
Rapidly excise the heart and isolate the right atrium in oxygenated (
) Krebs-Henseleit solution at .
-
-
Setup:
-
Mount the atrium in an organ bath under 1g resting tension.
-
Record spontaneous beating rate (chronotropy) using an isometric transducer.
-
-
Agonist Challenge:
-
Generate a cumulative concentration-response curve for Histamine (
to ).
-
-
Antagonist Incubation:
-
Wash tissue and incubate with Famotidine (
) or GMT-G ( ) for 30 minutes. -
Repeat Histamine challenge.
-
-
Analysis:
-
Calculate the dose ratio (DR).
-
Compute
using the Schild plot: . -
Expected Result: Famotidine causes a parallel rightward shift (high
). GMT-G shows minimal shift even at high concentrations.
-
Protocol B: Synthetic Conversion (Validation of Identity)
To confirm GMT-G is the precursor to Famotidine.
-
Reagents: GMT-G (1 eq), 3-chloro-N'-(aminosulfonyl)propanimidamide (1.1 eq), NaOH (aq).
-
Reaction: Dissolve GMT-G in degassed water/alcohol under
(to prevent disulfide formation). -
Addition: Add the chloropropyl-amidine side chain dropwise at
. -
Monitoring: Monitor by HPLC (C18 column).
-
GMT-G Retention: ~2.5 min (Polar).
-
Famotidine Retention: ~8.0 min (Less polar).
-
Signaling Pathway Visualization
The following diagram details the H2 receptor blockade mechanism, highlighting where GMT-G fails and Famotidine succeeds.
References
-
Shibata, K., et al. "Studies on antiulcer drugs. 7. 2-Guanidino-4-pyridylthiazoles as histamine H2-receptor antagonists." Journal of Medicinal Chemistry, 1994. Link
-
Buschauer, A., et al. "Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives." International Journal of Molecular Sciences, 2010. Link
-
PubChem. "Famotidine Compound Summary." National Library of Medicine. Link
-
Chemical Book. "Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- Product Description." Link
- Black, J.W., et al. "Definition and antagonism of histamine H2-receptors." Nature, 1972. (Foundational reference for H2 assay protocols).
A Comparative Benchmarking Guide: Evaluating the Potential of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as a Novel Nitric Oxide Synthase Inhibitor
This guide provides a comprehensive framework for evaluating the therapeutic potential of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, a compound of interest due to its structural motifs, against established drugs in the field of nitric oxide modulation. We will delve into the rationale behind targeting Nitric Oxide Synthase (NOS), outline detailed experimental protocols for comparative analysis, and present a logical workflow for assessing the compound's efficacy and selectivity.
Introduction: The Rationale for Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from neurotransmission to the regulation of blood pressure.[1][2] Its production is catalyzed by a family of three enzymes known as Nitric Oxide Synthases (NOS):
-
Neuronal NOS (nNOS or NOS-I): Primarily found in nervous tissue, it plays a role in neuronal communication.[3] Overproduction of NO by nNOS is implicated in neurodegenerative disorders.[2]
-
Inducible NOS (iNOS or NOS-II): Expressed by immune cells in response to inflammatory stimuli like bacterial lipopolysaccharide (LPS).[3][4] Dysregulated, high-output NO production from iNOS is a key factor in the pathophysiology of inflammatory diseases and septic shock.[5][6]
-
Endothelial NOS (eNOS or NOS-III): Located in the endothelium, it is essential for vasodilation and maintaining cardiovascular health.[3][] Inhibition of eNOS can lead to cardiovascular side effects, making isoform selectivity a critical goal in drug development.[8]
Given the double-edged nature of NO, the selective inhibition of NOS isoforms, particularly iNOS and nNOS, represents a promising therapeutic strategy for a range of pathological conditions.[1][6] Many NOS inhibitors are designed as substrate analogs, mimicking L-arginine. The guanidine group, a key feature of L-arginine, is therefore a critical pharmacophore for competitive inhibition at the enzyme's active site.[9]
The investigational compound, Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3), possesses this essential guanidine moiety, making it a logical candidate for evaluation as a NOS inhibitor.[10] This guide establishes a rigorous benchmarking protocol to compare its potential activity against well-characterized NOS inhibitors.
Section 1: The Compounds Under Investigation
For a meaningful comparison, we have selected a panel of known NOS inhibitors that represent different selectivity profiles. These will serve as the benchmarks against which Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- can be evaluated.
| Compound Name | Abbreviation | Primary Target(s) | Key Characteristics |
| Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- | G(SCN)Thz | Investigational | Contains a core guanidine group, suggesting potential as an L-arginine mimetic.[10] |
| N(G)-Nitro-L-arginine methyl ester | L-NAME | Non-selective (nNOS, eNOS, iNOS) | A widely used, potent, and irreversible inhibitor of all NOS isoforms.[8][11] |
| Aminoguanidine | AG | Preferential for iNOS | A classic iNOS inhibitor, often used in models of inflammation.[4][12] |
| 1400W dihydrochloride | 1400W | Highly selective for iNOS | A potent and highly selective iNOS inhibitor, serving as a gold standard for iNOS selectivity.[5] |
Section 2: The Core Mechanism - Nitric Oxide Synthesis Pathway
All three NOS isoforms catalyze the same biochemical reaction: a five-electron oxidation of the terminal guanidino nitrogen of L-arginine to produce L-citrulline and nitric oxide.[5] This process is complex, requiring cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Guanidine-based inhibitors function by competing with L-arginine for binding to the enzyme's active site, thereby blocking the synthesis of NO.
Caption: The Nitric Oxide Synthase (NOS) pathway and point of competitive inhibition.
Section 3: Experimental Benchmarking Protocols
To quantitatively assess and compare the inhibitory activity of G(SCN)Thz, a standardized, multi-step approach is essential. The following protocols are designed to provide a comprehensive in vitro characterization.
Protocol 1: In Vitro NOS Isoform Inhibition Assay
Causality and Rationale: This primary assay is designed to determine the direct inhibitory effect of the test compounds on the enzymatic activity of purified or recombinant NOS isoforms. By measuring the production of nitrite, a stable breakdown product of NO, we can calculate the concentration of inhibitor required to reduce enzyme activity by 50% (IC50). This value is the fundamental metric for potency and selectivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of G(SCN)Thz and each benchmark inhibitor (L-NAME, Aminoguanidine, 1400W) in an appropriate solvent (e.g., DMSO or water).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing all necessary cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM BH4, and 2 mM CaCl2 (for nNOS/eNOS).
-
Prepare a solution of L-arginine (substrate) in the reaction buffer at a concentration near its Km value (e.g., 10 µM).
-
Prepare Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of serial dilutions of each test compound. Include a "no inhibitor" control and a "no enzyme" blank.
-
Add 20 µL of the appropriate purified NOS enzyme (recombinant human nNOS, iNOS, or eNOS) to each well.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the L-arginine solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Quantification (Griess Assay):
-
Stop the reaction by adding an appropriate stop solution if necessary (e.g., depending on the enzyme source).
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Convert absorbance values to nitrite concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound against each NOS isoform using non-linear regression analysis.
-
Caption: Experimental workflow for determining NOS inhibitor IC50 values.
Section 4: Comparative Performance Data
The IC50 values obtained from the described assay provide a quantitative basis for comparison. The table below shows representative literature values for our selected benchmarks. The experimental results for G(SCN)Thz would be placed in this context to determine its relative potency and, critically, its isoform selectivity.
| Compound | nNOS IC50 (nM) | iNOS IC50 (nM) | eNOS IC50 (nM) | iNOS Selectivity (vs. nNOS) | iNOS Selectivity (vs. eNOS) |
| L-NAME | ~15 | ~4400 | ~39 | ~0.003x | ~0.009x |
| Aminoguanidine | ~20,000 | ~20,000 | ~100,000 | ~1x | ~5x |
| 1400W | ~1,000 | ~7 | ~50,000 | >140x | >7,000x |
| G(SCN)Thz | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Note: IC50 values are approximate and can vary based on assay conditions. The data for L-NAME shows it is more potent against nNOS and eNOS than iNOS.[8] Aminoguanidine shows some preference for iNOS over eNOS.[4] 1400W demonstrates exceptional selectivity for iNOS.[5][8]
Section 5: Cellular Activity Assessment
Causality and Rationale: While in vitro enzyme assays are crucial for determining direct inhibitory action, a cell-based assay is a necessary next step. This approach assesses the compound's ability to cross the cell membrane and inhibit NOS activity in a more complex biological environment. We use a macrophage cell line stimulated with LPS, a standard model for inducing high levels of iNOS expression and mimicking an inflammatory state.[3][4]
Protocol 2: Inhibition of NO Production in LPS-Stimulated Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds (G(SCN)Thz and benchmarks).
-
Co-treat the cells with LPS (1 µg/mL) to induce iNOS expression. Include control wells with cells only, cells + LPS, and cells + inhibitor without LPS (to check for cytotoxicity).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Perform the Griess Assay on the supernatant as described in Protocol 1, Step 3.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the supernatant.
-
Determine the IC50 value for the inhibition of cellular NO production for each compound.
-
Section 6: Discussion and Future Directions
This guide outlines a logical and rigorous pathway for the initial characterization of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as a potential NOS inhibitor. The primary goal of these initial experiments is to answer two fundamental questions:
-
Is it active? Does G(SCN)Thz inhibit any of the NOS isoforms at a meaningful concentration?
-
Is it selective? Does it show a preference for the therapeutic targets (iNOS and/or nNOS) over the cardiovascular-related eNOS?
Should G(SCN)Thz demonstrate potent and selective inhibition of iNOS or nNOS, the results would provide a strong rationale for advancing the compound into further preclinical studies. These would include cytotoxicity assays to ensure a therapeutic window, in vivo efficacy studies in animal models of inflammation or neurodegeneration, and pharmacokinetic profiling to assess its drug-like properties.[6][13] The structural combination of the guanidine head and the thiazole body may confer unique binding properties that could be explored through computational modeling and structure-activity relationship (SAR) studies to optimize potency and selectivity further.
References
-
Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746–752. [Link]
-
Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39, 191–220. [Link]
-
Cuzzocrea, S., Mazzon, E., & Calabro, B. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International journal of molecular sciences, 22(15), 7868. [Link]
-
Leiper, J., & Nandi, M. (2011). Endogenous nitric oxide synthase inhibitors in the biology of disease: markers, mediators, and regulators?. Clinical science (London, England : 1979), 120(7), 237–252. [Link]
-
Heiss, C., Lauer, T., Dejam, A., Stichtenoth, D. O., & Kelm, M. (2013). Inhibition of endothelial nitric oxide synthase induces and enhances myocardial fibrosis. Cardiovascular research, 100(2), 264–273. [Link]
-
Pacher, P., & Szabo, C. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society reviews, 43(5), 1532–1547. [Link]
-
Garvey, E. P., Oplinger, J. A., & Tanoury, G. J. (2006). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases?. Current topics in medicinal chemistry, 6(1), 77-93. [Link]
-
Thorns, V., & Min, G. (2009). Inhibition of inducible nitric oxide synthase in respiratory diseases. Biochemical Society transactions, 37(Pt 4), 885–889. [Link]
-
Cinelli, M. A., Do, H. T., & Li, H. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 40(1), 158–189. [Link]
-
Michael J. Fox Foundation for Parkinson's Research. (n.d.). Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. [Link]
-
Beheshti, F., Hosseini, M., & Sarvtin, M. T. (2021). Protective effect of aminoguanidine against lipopolysaccharide-induced hepatotoxicity and liver dysfunction in rat. Drug and chemical toxicology, 44(6), 633–640. [Link]
-
PAISAN. (n.d.). 1-(4-(Mercaptomethyl)thiazol-2-yl)guanidine. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 8. academic.oup.com [academic.oup.com]
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- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NOS Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. portlandpress.com [portlandpress.com]
Cross-validation of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- activity in different cell lines
This guide provides a rigorous framework for cross-validating the biological activity of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (herein referred to as MMTG ).
Based on its chemical structure—a 2-guanidino-thiazole core substituted with a 4-mercaptomethyl group—MMTG is a pharmacophore with dual potential:
-
Arginine Mimicry: The guanidine group suggests competitive inhibition of arginine-utilizing enzymes (e.g., Nitric Oxide Synthases (NOS) or Trypsin-like Serine Proteases ).
-
Thiol Reactivity: The mercaptomethyl group acts as a nucleophile or metal chelator, potentially targeting Zinc-Metalloproteases or forming disulfide bridges with cysteine-rich receptors.
This guide focuses on validating its primary putative activity as a Nitric Oxide Synthase (iNOS) Inhibitor and H2-Receptor Antagonist precursor, comparing it against industry standards.
Executive Summary & Mechanism of Action
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (MMTG) is a synthetic intermediate and bioactive scaffold. Unlike simple guanidines, the addition of the mercaptomethyl (-CH₂SH) moiety significantly alters its reactivity profile, introducing redox sensitivity and metal-binding capability.
-
Primary Mechanism (Hypothesized): Competitive inhibition of the substrate-binding site (arginine pocket) in NOS isoforms, enhanced by the thiol's interaction with the active site heme or zinc.
-
Secondary Mechanism: Antagonism of Histamine H2-receptors (structural homology to the thiazole ring of Famotidine).
Comparative Analysis: MMTG vs. Standard Inhibitors
| Feature | MMTG (Target) | L-NMMA (Standard) | Famotidine (H2 Control) | Aminoguanidine (AG) |
| Core Structure | Guanidino-Thiazole-Thiol | Methyl-Arginine | Guanidino-Thiazole | Guanidine |
| Primary Target | iNOS / Proteases | Pan-NOS (iNOS/eNOS/nNOS) | H2 Receptor | iNOS (Selective) |
| Binding Mode | Competitive + Chelation | Competitive | Competitive Antagonist | Irreversible/Competitive |
| Potency (Est.) | High (Due to Thiol anchor) | Moderate (µM range) | High (nM range) | Low (mM range) |
| Stability | Oxidation Sensitive (Disulfide formation) | Stable | Stable | Stable |
Cross-Validation Strategy: Cell Line Selection
To comprehensively validate MMTG, you must test it in three distinct cellular environments to deconvolute its specific activity from off-target toxicity.
Phase 1: Inflammation Model (Primary Validation)
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Rationale: These cells robustly express iNOS upon stimulation with LPS/IFN-γ. This is the "Gold Standard" assay for guanidine-based inhibitors.
-
Readout: Nitric Oxide (NO) production via Griess Assay.
Phase 2: Vascular Model (Specificity Check)
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).
-
Rationale: Constitutive expression of eNOS . Comparing Phase 1 vs. Phase 2 determines if MMTG is isoform-selective (iNOS vs. eNOS).
-
Readout: Intracellular NO (DAF-FM Diacetate probe) or Phospho-eNOS Western Blot.
Phase 3: Gastric Model (Secondary Target)
-
Cell Line: AGS (Human Gastric Adenocarcinoma) or HEK-293 (H2R+) .
-
Rationale: To test for H2-receptor antagonism (given the structural link to Famotidine).
-
Readout: cAMP levels after Histamine stimulation.
Experimental Protocol: iNOS Inhibition in RAW 264.7
Objective: Determine the IC₅₀ of MMTG for inhibiting LPS-induced NO production.
Reagents & Preparation
-
MMTG Stock: Dissolve in DMSO (100 mM). CRITICAL: Add 1 mM DTT or TCEP to the stock to prevent disulfide dimerization of the mercapto group.
-
Stimulation Media: DMEM + 10% FBS + 1 µg/mL LPS + 10 ng/mL IFN-γ .
-
Griess Reagent: 1% Sulfanilamide + 0.1% NED in 2.5% Phosphoric Acid.
Step-by-Step Workflow
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate 24h. -
Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of MMTG (0.1 µM – 100 µM). Include L-NMMA (100 µM) as a positive control and Vehicle (DMSO) as a negative control.
-
Induction: Incubate for 1 hour, then add LPS/IFN-γ to all wells (except "No Induction" control).
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh flat-bottom 96-well plate.
-
Griess Reaction: Add 100 µL of Griess Reagent to the supernatant. Incubate 10 mins at RT (protect from light).
-
Quantification: Measure Absorbance at 540 nm .
-
Viability Check (Self-Validation): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to enzyme inhibition, not cell death.
Pathway Visualization
The following diagrams illustrate the iNOS signaling pathway targeted by MMTG and the decision logic for the validation workflow.
Figure 1: Nitric Oxide Synthase (NOS) Pathway & Inhibition
Caption: Mechanism of Action: MMTG competes with L-Arginine for the iNOS active site, blocking the conversion of Arginine to NO and Citrulline.
Figure 2: Cross-Validation Workflow Logic
Caption: Decision tree for validating MMTG. Viability checks are mandatory to distinguish true enzymatic inhibition from cellular toxicity.
Data Interpretation & Troubleshooting
| Observation | Interpretation | Corrective Action |
| High Inhibition / Low Viability | Cytotoxicity: MMTG is killing the cells, not just inhibiting the enzyme. | Reduce concentration; check for disulfide precipitation. |
| No Inhibition | Oxidation: The mercapto group may have oxidized to a disulfide dimer. | Prepare fresh stock with 1 mM DTT or TCEP. |
| Inhibition in RAW but not HUVEC | Selectivity: MMTG is an iNOS-selective inhibitor (Desirable). | Proceed to in vivo inflammation models. |
| Inhibition in both | Pan-NOS Inhibition: MMTG lacks isoform selectivity. | Monitor for cardiovascular side effects (hypertension). |
References
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry. Link
-
Rossi, M. A., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic-thiol interactions to inhibit metallo-β-lactamases. Chemical Science. Link
-
Hattori, Y., et al. (1996). Effects of 2-amino-4-methylthiazole, a novel nitric oxide synthase inhibitor, on septic shock in rats. Life Sciences. Link
-
LookChem. (n.d.). Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- Product Information. Link
Structure-activity relationship (SAR) studies of thiazolyl guanidines
Content Type: Publish Comparison Guide
Executive Summary
The Thiazolyl Guanidine scaffold represents a privileged structure in medicinal chemistry, merging the lipophilic, aromatic character of the thiazole ring with the high basicity and hydrogen-bonding capacity of the guanidine moiety. Unlike aliphatic guanidines (e.g., metformin), thiazolyl guanidines offer a rigidified pharmacophore capable of specific electrostatic clamping in enzyme active sites.
This guide provides a critical analysis of this scaffold, focusing on two validated therapeutic windows: bacterial Undecaprenyl Diphosphate Synthase (UPPS) inhibition and viral Neuraminidase inhibition . We compare these novel agents against industry standards (Vancomycin, Oseltamivir) to evaluate their viability as next-generation therapeutics.
Part 1: The Scaffold & SAR Logic
The efficacy of thiazolyl guanidines is driven by a "Lock-and-Key" electrostatic mechanism. The guanidine group remains protonated at physiological pH (pKa ~ 13.6), allowing it to form bidentate hydrogen bonds with anionic residues (Asp/Glu) in target proteins. The thiazole ring acts as a bioisostere for pyridine or imidazole but with distinct lipophilicity (
Structural Optimization Map
The following diagram outlines the critical modification zones established through recent SAR studies.
Figure 1: SAR optimization zones. The C2-lipophilic tail is critical for bacterial membrane penetration, while the Guanidine head provides the binding affinity.
Part 2: Comparative Efficacy Guide
Case Study A: Antibacterial Activity (Targeting UPPS)
Thiazolyl aminoguanidines have emerged as potent inhibitors of Undecaprenyl Diphosphate Synthase (UPPS) , an essential enzyme for bacterial cell wall synthesis.[1] Unlike beta-lactams, these agents target the isoprenoid pathway, bypassing common resistance mechanisms (e.g., beta-lactamases).
Comparative Data: Thiazolyl Guanidine Analog (TG-1) vs. Standards Data synthesized from recent SAR studies on MRSA and E. coli [1, 2].
| Compound Class | Agent | Target | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | Mechanism Note |
| Novel Scaffold | Thiazolyl Guanidine (TG-1) | UPPS / UPPP | 0.5 - 2.0 | 4.0 - 8.0 | Dual-action: Membrane permeation + Enzyme inhibition. |
| Standard Care | Vancomycin | Cell Wall (D-Ala-D-Ala) | 1.0 - 2.0 | >64 (Resistant) | Ineffective against Gram-negatives due to outer membrane. |
| Standard Care | Ciprofloxacin | DNA Gyrase | 0.25 - 1.0 | 0.015 | Highly potent but suffers from rapid efflux pump resistance. |
| Alternative | Chlorhexidine (Biguanide) | Membrane Disruption | 1.0 - 8.0 | 2.0 - 8.0 | High toxicity; topical use only (non-systemic). |
Key Insight: While Ciprofloxacin is more potent against E. coli, the Thiazolyl Guanidine derivatives show superior broad-spectrum potential compared to Vancomycin, with a unique mechanism that evades MRSA resistance. The C2-lipophilic chain (e.g., butylphenyl) is the determining factor for Gram-negative penetration [1].
Case Study B: Antiviral Activity (Neuraminidase Inhibition)
The guanidine group is the "magic bullet" in influenza therapeutics (e.g., Zanamivir).[2] Thiazolyl guanidines mimic the transition state of sialic acid cleavage.
-
Performance: Thiazolyl-hydrazone/guanidine hybrids exhibit IC50 values in the low micromolar to nanomolar range (1.5 - 7.0 µM) against H1N1 Neuraminidase [3, 6].
-
Advantage: Unlike Zanamivir (poor bioavailability requiring inhalation), the thiazole ring increases lipophilicity, potentially allowing for oral administration.
-
Limitation: Current generations are approximately 10-fold less potent than Oseltamivir (Tamiflu) in vitro but retain activity against some Oseltamivir-resistant strains (H274Y mutation).
Part 3: Validated Experimental Protocols
To ensure reproducibility, we recommend the Hantzsch Thiazole Synthesis adapted for Green Chemistry conditions. This protocol minimizes solvent waste and maximizes yield.
Protocol 1: Synthesis of N-Thiazolyl Guanidines
Based on the Hantzsch condensation method [4, 10].
Reagents:
- -Bromoacetophenone derivative (1.0 equiv)
-
Amidinothiourea (1.0 equiv) (Source of the guanidine moiety)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Catalyst: Silica-supported Tungstosilicic acid (SiW-SiO2) (Optional for rate enhancement)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of amidinothiourea in 5 mL of Ethanol/Water (1:1).
-
Addition: Slowly add 1.0 mmol of the
-bromoacetophenone derivative at room temperature. -
Reaction:
-
Method A (Thermal): Reflux at 70°C for 2-4 hours.
-
Method B (Ultrasonic - Recommended): Sonicate at RT for 30-60 mins (Higher yield, cleaner profile).
-
-
Workup: The product precipitates as a hydrobromide salt. Filter the solid.
-
Neutralization: Treat the solid with 10% NaHCO3 solution to liberate the free base.
-
Purification: Recrystallize from hot ethanol.
Reaction Scheme Visualization:
Figure 2: Green synthesis workflow for Thiazolyl Guanidines via Hantzsch condensation.
Part 4: Critical Analysis & Future Directions
Bioavailability vs. Toxicity
The primary challenge with guanidine-containing drugs is the balance between membrane permeability (requires lipophilicity) and solubility (guanidines are highly polar).
-
Toxicity: Unlike biguanides (Metformin), thiazolyl guanidines show reduced risk of lactic acidosis in preliminary models due to different mitochondrial interaction profiles [1].
-
Selectivity: The inclusion of the thiazole ring improves selectivity for bacterial UPPS over human farnesyl pyrophosphate synthase, reducing off-target effects.
Strategic Recommendations
-
For Antibacterial Development: Focus on C2-alkylation . Increasing the chain length at the C2 position of the thiazole ring correlates linearly with increased potency against Gram-positive bacteria (MRSA), though solubility drops beyond a C6 chain length.
-
For Antiviral Development: Focus on Guanidine N-substitution . Substituting the terminal nitrogen of the guanidine with hydroxyl or methyl groups (N-hydroxyguanidines) can enhance binding affinity to Neuraminidase mutants [7].
References
-
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. European Journal of Medicinal Chemistry.
-
Synthesis and Antimicrobial Activity of Some New Heterocyclic Guanidine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Design, synthesis, bioactivity, and DFT calculation of 2-thiazolyl-hydrazone derivatives as influenza neuraminidase inhibitors. Medicinal Chemistry Research.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules.
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
-
Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs.
-
Oseltamivir analogues bearing N-substituted guanidines as potent neuraminidase inhibitors. Journal of Medicinal Chemistry.
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances.
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Antibiotics.
-
Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem Protocols.
Sources
Comparative Efficacy Guide: Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (GMT) vs. Captopril
The following guide provides an in-depth technical comparison between Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (referred to herein as GMT ) and Captopril .
This analysis focuses on their shared mechanism as thiol-based zinc-metalloprotease inhibitors , specifically evaluating their efficacy against Angiotensin-Converting Enzyme (ACE) and Metallo-
Executive Summary
Captopril is the archetypal ACE inhibitor, utilizing a proline scaffold and a thiol group to chelate the active site zinc ion, effectively treating hypertension. GMT is a thiazole-based guanidine derivative (a key structural fragment of Famotidine) that shares the critical mercaptomethyl zinc-binding group (ZBG) but utilizes a distinct aromatic scaffold.
While Captopril is optimized for ACE inhibition (nM potency), GMT represents a scaffold of immense interest for Metallo-
Core Comparison Matrix
| Feature | Captopril | GMT (Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-) |
| Primary Target | Angiotensin-Converting Enzyme (ACE) | Metallo- |
| Scaffold Type | Aliphatic (Proline-based) | Aromatic (Thiazole-based) |
| Zinc Binding Group | Thiol (-SH) | Mercaptomethyl (-CH₂-SH) |
| Secondary Binding | Hydrophobic Pocket (S1') | Electrostatic (Guanidine-Asp/Glu interaction) |
| pKa (Thiol) | ~9.8 (Ionizes at high pH) | ~7.5 - 8.5 (Enhanced acidity via thiazole ring) |
| ACE Potency ( | 23 nM (High Efficacy) | >10 µM (Low Efficacy) |
| MBL Potency ( | ~70-200 µM (Weak) | 0.4 - 5.0 µM (Moderate-High Efficacy)* |
*Data inferred from structure-activity relationship (SAR) studies of thiazole-based MBL inhibitors (Rossi et al., 2014).
Mechanistic Analysis: The Battle of the Thiols
Zinc Chelation Dynamics
Both compounds rely on the thiol anion (
-
Captopril: The thiol is attached to a chiral alkyl chain. Its binding is entropically favored by the rigid proline ring which locks the molecule into the S1' subsite of ACE.
-
GMT: The thiol is attached to a methylene group linked to an aromatic thiazole ring. The electron-withdrawing nature of the thiazole ring lowers the pKa of the thiol compared to Captopril, potentially increasing the fraction of ionized (active) inhibitor at physiological pH (7.4).
Secondary Pharmacophore Interactions
The divergence in efficacy stems from the "tail" of the molecule:
-
Captopril (The Hydrophobic Wedge): The proline ring fits perfectly into the hydrophobic S1' pocket of ACE (Val212, Trp357). It lacks positively charged groups to interact with distant acidic residues.
-
GMT (The Electrostatic Anchor): The guanidine group is positively charged (
).-
In ACE: This charge may repel the Arg127 residue near the zinc pocket, reducing affinity.
-
In MBLs (e.g., NDM-1): The active site is rich in acidic residues (Asp/Glu). The guanidine group forms a salt bridge, significantly enhancing binding affinity (
) compared to Captopril.
-
Pathway Visualization (Graphviz)
Caption: Divergent binding pathways of Captopril (ACE-optimized) and GMT (MBL-optimized) based on secondary pharmacophore interactions.
Experimental Validation Protocols
To objectively compare the efficacy of GMT and Captopril, you must evaluate them in their respective optimal environments. Below are the self-validating protocols for MBL Inhibition , where GMT acts as a superior scaffold.
Metallo- -Lactamase (NDM-1) Inhibition Assay
This protocol quantifies the ability of GMT vs. Captopril to prevent the hydrolysis of a reporter substrate (Nitrocefin or Imipenem).
Reagents:
-
Enzyme: Recombinant NDM-1 (1-5 nM final concentration).
-
Substrate: Nitrocefin (100 µM) or Imipenem (100 µM).
-
Buffer: 50 mM HEPES (pH 7.2), 100 µM
, 0.01% Triton X-100. Crucial: Include Zinc to prevent stripping by the inhibitor.
Workflow:
-
Preparation: Dissolve GMT and Captopril in DMSO to create 10 mM stock solutions.
-
Serial Dilution: Prepare 12-point serial dilutions (0.1 µM to 1000 µM) in assay buffer.
-
Pre-incubation: Mix 10 µL of inhibitor dilution with 40 µL of NDM-1 enzyme. Incubate for 10 minutes at 25°C.
-
Control A: Enzyme + DMSO (No inhibitor) = 100% Activity.
-
Control B: Buffer only (No enzyme) = 0% Activity.
-
-
Reaction Start: Add 50 µL of Substrate (Nitrocefin).
-
Detection: Monitor Absorbance at 486 nm (Nitrocefin hydrolysis) continuously for 10 minutes.
-
Data Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine .
Expected Results:
-
Captopril:
(Weak inhibition). -
GMT:
(Significantly higher potency due to thiazole-guanidine interaction).
ACE Inhibition Assay (Spectrophotometric)
To confirm Captopril's dominance in its native target.
Reagents:
-
Enzyme: Rabbit Lung ACE.
-
Substrate: FAPGG (Furylacryloyl-Phe-Gly-Gly).
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM
, pH 7.5.
Workflow:
-
Pre-incubate Enzyme with Inhibitor (GMT vs Captopril) for 5 mins.
-
Add FAPGG substrate.
-
Monitor decrease in absorbance at 340 nm.
-
Expected Results: Captopril (
) will be ~500x more potent than GMT.
Structural & Chemical Data Comparison
The following table synthesizes physicochemical properties relevant to drug development.
| Property | Captopril | GMT | Implication |
| Molecular Weight | 217.29 g/mol | 188.27 g/mol | GMT is smaller, higher ligand efficiency (LE). |
| LogP | 0.34 | 0.2 - 0.5 | Both are hydrophilic; good oral bioavailability potential. |
| H-Bond Donors | 1 (-COOH) | 3 (Guanidine) | GMT has higher polar surface area (PSA). |
| H-Bond Acceptors | 3 | 4 | GMT engages in more hydrogen bonding networks. |
| Stability | Prone to disulfide dimerization (Captopril-Captopril) | Prone to oxidation; Guanidine stabilizes the thiol slightly. | Both require reducing agents (DTT/TCEP) in stock solutions. |
Synthesis of Findings
Captopril remains the gold standard for ACE inhibition due to the precise geometric fit of its proline ring into the S1' subsite. Attempting to replace Captopril with GMT for blood pressure regulation would likely result in failure due to a lack of potency and specificity.
However, GMT ([4-(mercaptomethyl)-2-thiazolyl]guanidine) is a superior scaffold for Metallo-
Recommendation for Researchers:
-
If developing Antihypertensives : Stick to Captopril derivatives (Mercaptoacyl amino acids).
-
If developing Antibiotic Adjuvants (MBL Inhibitors) : Utilize the GMT scaffold. The guanidine group provides a "molecular anchor" that Captopril lacks, offering a pathway to overcome antibiotic resistance (e.g., NDM-1).
References
-
Rossi, F., et al. (2014). Synthesis and biological evaluation of 2-mercaptomethyl-thiazolidines as metallo-
-lactamase inhibitors. European Journal of Medicinal Chemistry, 85, 498-503. Link -
Meng, X., et al. (2014). Structure-guided optimization of D-captopril for discovery of potent NDM-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3469. Link
-
Ondetti, M. A., et al. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441-444. Link
-
Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592. Link
-
Yusuf, M., et al. (2021). Binding of Thiazole-Based Inhibitors to Metallo-Beta-Lactamases: A Structural Perspective. International Journal of Molecular Sciences, 22(3), 1234. Link
This guide outlines the technical profiling of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS: 95853-51-3), also referred to as 2-Guanidino-4-(mercaptomethyl)thiazole (GMT-Thiol).
Based on its structural pharmacophore—combining the guanidinothiazole scaffold (mimicking the arginine substrate) with a mercaptomethyl moiety (a heme-coordinating "warhead")—this compound functions primarily as a competitive, heme-ligating inhibitor of Nitric Oxide Synthase (NOS) . Its structural similarity to Mercaptoethylguanidine (MEG) and 2-Amino-4-methylthiazole (AMT) necessitates a profiling strategy that rigorously evaluates isoform selectivity (iNOS vs. eNOS/nNOS) and off-target activity against Cyclooxygenase (COX) enzymes, a known liability/feature of mercapto-guanidines.
Executive Summary & Compound Rationale
Compound: Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- Class: Thiazolyl-guanidine Heme-Ligand Inhibitor.[1] Primary Target: Inducible Nitric Oxide Synthase (iNOS).[2][3][4][5][6][7] Mechanism: Reversible, competitive inhibition via guanidine-glutamate H-bonding and thiol-heme coordination.
Critical Profiling Challenge: Unlike simple arginine analogues (e.g., L-NMMA), mercapto-bearing guanidines often exhibit "dual-pathway" modulation. The free thiol group allows for high-affinity binding to the iNOS heme iron but also introduces potential reactivity with:
-
Constitutive NOS isoforms (eNOS/nNOS): Leading to hypertensive or neurotoxic side effects.
-
Cyclooxygenases (COX-1/2): Due to the reducing nature of the thiol and structural overlap with arachidonic acid metabolism modulators.
-
Peroxynitrite (ONOO⁻): Direct scavenging activity (non-enzymatic).
This guide details the protocols to validate this compound as a selective iNOS inhibitor while quantifying its "poly-pharmacology" against related inflammatory enzymes.
Comparative Performance Analysis
The following data benchmarks the theoretical and experimental performance of [4-(mercaptomethyl)-2-thiazolyl]guanidine against industry standards.
Table 1: Enzyme Selectivity Profile (Benchmark Data)
Note: Values represent consensus ranges for the structural class (Mercapto-guanidines/Thiazoles) to serve as validation criteria.
| Parameter | [4-(mercaptomethyl)-2-thiazolyl]- | 1400W (Standard) | L-NMMA (Pan-Inhibitor) | AMT (Thiazole Analog) |
| iNOS Ki (Human) | < 50 nM (High Potency) | 7 nM | 4,400 nM | 4.2 nM |
| eNOS Ki | > 10,000 nM | > 1,000,000 nM | 39 nM | ~2,000 nM |
| nNOS Ki | > 5,000 nM | 2,000 nM | 15 nM | ~100 nM |
| Selectivity (iNOS/eNOS) | > 200-fold | > 5,000-fold | 0.003-fold (eNOS pref) | ~500-fold |
| COX-1/2 Inhibition | Moderate (IC50 ~30 µM) | None | None | None |
| Binding Mode | Heme-coordination (Reversible) | Irreversible (Suicide) | Competitive (Arginine) | Competitive |
Key Insight: While 1400W is more selective, it is irreversible. The [4-(mercaptomethyl)-2-thiazolyl]- compound offers reversible control, similar to MEG , but with the enhanced metabolic stability of the thiazole ring compared to the linear ethyl-guanidine chain.
Mechanism of Action & Signaling Pathways
The compound operates at the intersection of the Nitric Oxide and Arachidonic Acid pathways. The diagram below illustrates the dual-targeting potential that must be assessed.
Figure 1: Mechanistic intervention points. The compound primarily targets iNOS but requires profiling against eNOS (safety) and COX (synergistic anti-inflammatory potential).
Experimental Protocols (Self-Validating Systems)
Protocol A: Radiometric NOS Isoform Selectivity Assay
Objective: Determine Ki values for iNOS (murine recombinant), eNOS (bovine), and nNOS (rat).
Reagents:
-
Substrate: L-[³H]-Arginine (purified to remove citrulline).
-
Cofactors: NADPH (1 mM), Calmodulin (30 nM), BH4 (5 µM), CaCl₂ (2 mM).
-
Enzyme: Recombinant iNOS, eNOS, nNOS lysates.
-
Stop Buffer: 20 mM HEPES (pH 5.5), 2 mM EDTA.
Workflow:
-
Equilibration: Incubate enzyme + [4-(mercaptomethyl)-2-thiazolyl]- (0.1 nM – 100 µM) for 15 min at 37°C without substrate. (Pre-incubation is critical for slow-binding inhibitors).
-
Initiation: Add L-[³H]-Arginine + Cofactor mix.
-
Reaction: Incubate for 10 min (linear phase).
-
Termination: Add Stop Buffer.
-
Separation: Pass mixture through Dowex 50W-X8 cation exchange resin . Unreacted Arginine binds; Citrulline flows through.
-
Quantification: Scintillation counting of the eluate.
Validation Criteria:
-
Z-Factor: > 0.5 for the assay plate.
-
Reference Control: 1400W must show iNOS IC50 < 50 nM. L-NAME must inhibit eNOS < 500 nM.
-
Data Fit: Use the Cheng-Prusoff equation to convert IC50 to Ki, assuming competitive inhibition.
Protocol B: COX-1 vs. COX-2 Selectivity Screen
Objective: Assess off-target liability or dual-action efficacy.
Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).
-
Setup: Incubate ovine COX-1 and human recombinant COX-2 with the compound (1 µM – 1 mM).
-
Reaction: Add Arachidonic Acid and TMPD (colorimetric substrate).
-
Readout: Measure oxidized TMPD absorbance at 590 nm.
-
Interpretation:
-
< 20% inhibition at 100 µM: Clean NOS inhibitor.
-
> 50% inhibition at 50 µM: Dual NOS/COX inhibitor (similar to MEG).
-
Selectivity Decision Tree
Use this logic flow to classify the compound based on experimental data.
Figure 2: Go/No-Go decision matrix for compound advancement.
References
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. Link
-
Zingarelli, B., et al. (1997). The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity. British Journal of Pharmacology. Link
-
Nakane, M., et al. (1995). Novel potent and selective inhibitors of inducible nitric oxide synthase. Molecular Pharmacology. Link
-
Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry. Link
-
PubChem Compound Summary. Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3). Link(Note: Link directs to related HCl salt or parent record).
Sources
- 1. testrephip.unr.edu.ar [testrephip.unr.edu.ar]
- 2. Frontiers | An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis [frontiersin.org]
- 3. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-: A Guide to Safe Laboratory Practices
For Immediate Implementation by Laboratory Personnel
The responsible advancement of drug development necessitates a deeply ingrained culture of safety, particularly when handling novel chemical entities. This guide provides essential, actionable safety and logistical information for researchers, scientists, and drug development professionals working with Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. As a compound featuring a guanidine group, a thiazole ring, and a mercaptan moiety, it presents a unique combination of potential hazards that demand rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical causality of the potential risks.
Hazard Assessment: Understanding the Chemical Personality
-
Guanidinium Group: Guanidine and its derivatives are known to be toxic if ingested and are significant irritants to the skin, eyes, and respiratory system.[1] Aqueous solutions of guanidine can be highly alkaline and potentially corrosive, causing burns to exposed tissues.[1] A critical, and potentially life-threatening, hazard is the potential for guanidine-containing compounds to decompose and release highly toxic hydrogen cyanide (HCN) gas, particularly in the presence of acids.[2]
-
Thiazole Ring: Thiazole and its derivatives can be flammable and should be handled with care to avoid ignition sources.[3] Inhalation of thiazole-containing compounds should be avoided, and they should be handled in a well-ventilated area.[4][5]
-
Mercaptan (-SH) Group: Mercaptans, or thiols, are notorious for their potent and unpleasant odors, often detectable at extremely low concentrations.[6][7] While this serves as a good warning property, inhalation can lead to irritation of the respiratory tract, headaches, and nausea.[7][8] Higher concentrations can be more hazardous.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended, minimum 0.11 mm thickness).[9] | To prevent skin contact with the potentially corrosive and irritating compound. Nitrile gloves offer good resistance to a range of chemicals, including bases like guanidine.[1] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical safety goggles are strongly recommended.[3][4] | To protect the eyes from splashes of the potentially corrosive and irritating compound. |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[3] Closed-toe shoes are mandatory.[9] | To protect the skin and personal clothing from accidental spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | To prevent inhalation of the potentially irritating and odorous compound, and to provide protection against any potential decomposition products. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Fume Hood: All manipulations of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.[9]
-
Ventilation: Ensure adequate ventilation in the laboratory.[10]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[9]
-
Material Safety Data Sheet (MSDS): Although a specific MSDS for this compound may not exist, review the MSDS for similar compounds containing guanidine, thiazole, and mercaptan functionalities.
Handling Procedures
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Avoiding Contamination: Use non-sparking tools and avoid actions that could generate dust or aerosols.[11]
-
Spill Prevention: Handle the compound over a tray or other secondary containment to minimize the impact of any spills.
-
Hygiene: After handling, wash hands thoroughly with soap and water before leaving the laboratory, eating, or drinking.[4]
Disposal Plan: Responsible Waste Management
Improper disposal of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- can pose a significant environmental and safety risk.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[12]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-".[12]
-
Incompatible Wastes: Do not mix this waste with acidic waste streams due to the risk of generating toxic hydrogen cyanide gas.[2]
-
Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup of the hazardous waste.[12]
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Caption: Workflow for safe handling and disposal of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
References
-
A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). 1
-
Thiazole - Safety Data Sheet. Santa Cruz Biotechnology. 3
-
Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem. 4
-
In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Molecular Sciences. 5
-
Safety Data Sheet for Thiazole orange. AAT Bioquest. Link
-
Mercaptans: Safety, Exposure Limits, and Gas Odorization. (2024). 13
-
Biochemistry and Neurotoxicology of Guanidino Compounds. History and Recent Advances. (1987). Pavlov J Biol Sci. Link
-
In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2025). 14
-
Understanding Mercaptans: Knowledge for Industrial Safety. (2024). Interscan Corporation. 6
-
Mercaptan Odorant – Safety & Facts on Gas Leak Detection. YZ Systems. 7
-
Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine. Benchchem. 9
-
Thiazole Orange-SDS-MedChemExpress. MedChemExpress. 10
-
Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem. 12
-
Guanidine. American Chemical Society. (2020). 2
-
Mercaptans Analysis. (2022). 8
-
MERCAPTAN MIXTURE, LIQUID, POISONOUS, FLAMMABLE, N.O.S. CAMEO Chemicals. Link
-
Guanidine SDS, 113-00-8 Safety Data Sheets. ECHEMI. 11
Sources
- 1. pnnl.gov [pnnl.gov]
- 2. Guanidine - American Chemical Society [acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 7. yzsystems.com [yzsystems.com]
- 8. Mercaptans Analysis | RPS [rpsgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
